Morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEAAEQOQBMPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074444 | |
| Record name | 3-Morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-11-5 | |
| Record name | 3-Morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Morpholinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Morpholinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6P29M33NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Morpholin-3-one from monoethanolamine and ethyl chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of morpholin-3-one, a key intermediate in the production of various pharmaceuticals, including the anticoagulant Rivaroxaban. The synthesis is achieved through the cyclization reaction of monoethanolamine and ethyl chloroacetate. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway and workflow.
Reaction Overview and Mechanism
The synthesis of this compound from monoethanolamine and ethyl chloroacetate is a well-established method that proceeds via a two-step mechanism in a one-pot reaction. The initial step involves the deprotonation of the hydroxyl group of monoethanolamine by a strong base, forming an alkoxide. This is followed by a nucleophilic attack of the amino group on the electrophilic carbon of ethyl chloroacetate. The final and rate-determining step is an intramolecular cyclization (a Dieckmann-type condensation) to form the six-membered this compound ring, with the elimination of ethanol and a salt byproduct.
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported procedures for the synthesis of this compound.
| Parameter | Method 1 | Method 2 |
| Base | Sodium Alkoxide (e.g., Sodium Methoxide) | Sodium Metal |
| Solvent | Isopropanol | Isopropanol |
| Molar Ratio (Base:Monoethanolamine) | 1.0 - 1.2 : 1 | 1.1 : 1 |
| Molar Ratio (Ethyl Chloroacetate:Monoethanolamine) | 1.0 - 1.2 : 1 | 1.0 : 1 |
| Reaction Temperature | 50 - 80 °C | 50 °C (alkoxide formation), then 80 °C |
| Reaction Time | ~3 hours | ~7 hours |
| Yield | > 60%[1] | 52%[2] |
| Product Purity | > 98%[1] | Not specified |
Detailed Experimental Protocols
Two primary methods are detailed below, offering flexibility in the choice of base.
Method 1: Using Sodium Alkoxide in Isopropanol[1]
This method is suitable for industrial-scale production due to its simplicity and safety.
Materials:
-
Monoethanolamine (MEA)
-
Ethyl chloroacetate
-
Sodium methoxide (or other sodium alkoxide)
-
Isopropanol
-
Hydrochloric acid (for pH adjustment if necessary)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: Charge the reactor with isopropanol and monoethanolamine. The mass ratio of monoethanolamine to isopropanol should be in the range of 0.16-0.24:1.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen), add sodium methoxide to the reactor. The molar ratio of sodium methoxide to monoethanolamine should be between 1.0 and 1.2:1. Stir the mixture for 1 hour.
-
Addition of Ethyl Chloroacetate: Heat the reaction mixture to 50-60 °C. Add ethyl chloroacetate dropwise via the dropping funnel over 1 hour, maintaining the temperature between 50 and 80 °C. The molar ratio of ethyl chloroacetate to monoethanolamine should be between 1.0 and 1.2:1.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at the same temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC) until the monoethanolamine concentration is less than 1.0%.
-
Work-up and Isolation: Cool the reaction mixture to 20-30 °C. Filter the mixture to remove the byproduct, sodium chloride. Wash the filter cake with isopropanol.
-
Purification: Combine the filtrate and the washing. Concentrate the solution by distillation. Cool the concentrated solution to -10 °C to induce crystallization.
-
Drying: Filter the crystalline product, wash with cold (-10 °C) isopropanol, and dry under vacuum to obtain pure this compound.
Method 2: Using Sodium Metal in Isopropanol[2]
This method is a common laboratory-scale procedure.
Materials:
-
Monoethanolamine (2-aminoethanol)
-
Ethyl chloroacetate
-
Sodium metal
-
Isopropanol
-
Ethyl acetate (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer, condenser, and dropping funnel
-
Ice-water bath
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve monoethanolamine (1.1 eq.) in isopropanol. Carefully add sodium metal (1.1 eq.) in small portions. Heat the mixture to 50 °C and stir for 5 hours until all the sodium has reacted, forming a yellow solution of the sodium alkoxide.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution. A yellow suspension will form.
-
Reaction: Heat the suspension to 80 °C and stir for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove insoluble impurities. Wash the filter cake with isopropanol.
-
Purification: Combine the filtrate and the washing and concentrate under reduced pressure to obtain a brown solid.
-
Recrystallization: Recrystallize the crude product from a mixed solvent of isopropanol and ethyl acetate to yield pure this compound.
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from reactants to the final product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
This diagram outlines the general experimental procedure for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
A Technical Guide to the Physicochemical Properties of Morpholin-3-one Crystalline Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-3-one (CAS No: 109-11-5), also known as 3-Ketomorpholine, is a heterocyclic organic compound featuring a morpholine ring with a ketone group. It typically appears as a white to off-white crystalline powder.[1] This molecule serves as a critical building block and key intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structural versatility makes it invaluable in drug discovery and development, most notably as an essential intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[2] Furthermore, certain derivatives of this compound have demonstrated potential as anti-cancer agents by inducing cell cycle arrest and apoptosis. A thorough understanding of its physicochemical properties is paramount for its effective application in research, process development, and formulation.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 109-11-5 | [1][3] |
| Molecular Formula | C₄H₇NO₂ | [1][2][3] |
| Molecular Weight | 101.11 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 103.0 – 107.0 °C | [1] |
| Boiling Point | 142 °C / 7 mmHg | N/A |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 14.37 ± 0.20 | N/A |
| InChIKey | VSEAAEQOQBMPQF-UHFFFAOYSA-N | [3][4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) intermediate is a critical factor influencing reaction kinetics, purification, and formulation.
Table 2: Solubility Data for this compound and its Derivatives
| Solvent | Solubility of this compound | Solubility of Derivatives | Source(s) |
| Alcohols | Soluble | - | [1] |
| Methanol | Soluble | Slightly Soluble | [5] |
| Chloroform | Not specified | Soluble / Slightly Soluble | [5][6] |
| Dichloromethane | Not specified | Soluble | [6] |
| Ethyl Acetate | Not specified | Soluble | [6] |
| DMSO | Not specified | Soluble | [6] |
| Acetone | Not specified | Soluble | [6] |
Spectroscopic and Structural Characterization
Spectroscopic techniques are fundamental for confirming the identity, purity, and structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure by providing information about the hydrogen and carbon framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule. The spectrum of this compound is characterized by absorption bands corresponding to the N-H bond, C-H bonds, the C=O (ketone) group, and the C-O-C (ether) linkage of the morpholine ring.
-
Mass Spectrometry (MS): This technique confirms the molecular weight and can be used to analyze the fragmentation pattern, further aiding in structural confirmation.
Crystallographic and Thermal Analysis
The solid-state properties of this compound powder are essential for handling, storage stability, and formulation development.
-
X-ray Powder Diffraction (XRPD): XRPD is a powerful non-destructive technique used to analyze the crystalline nature of a powder.[] It provides a unique "fingerprint" based on the material's crystal lattice, allowing for phase identification, purity assessment, and detection of polymorphism.[][8]
-
Thermal Analysis (TGA/DSC): Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability and phase transitions of the material.[9]
-
TGA measures the change in mass as a function of temperature, identifying the onset of thermal decomposition and quantifying volatile content like water or residual solvents.[10][11]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, accurately determining the melting point, heat of fusion, and identifying any polymorphic transitions.[9][10]
-
Biological Context and Signaling Pathway
While this compound is primarily an intermediate, its derivatives have shown significant biological activity, particularly in oncology. Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cells. This is achieved, in part, by upregulating the tumor suppressor protein p53.[12] Activated p53 can then transcriptionally activate genes for death receptors like Fas (also known as APO-1 or CD95).[13][14][15] The engagement of the Fas receptor by its ligand initiates a downstream caspase cascade, leading to apoptosis.[14][15] Furthermore, p53 can halt the cell cycle at the G1 phase, preventing proliferation.[12]
Experimental Protocols & Workflow
Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. Below is a general workflow for characterization, followed by detailed experimental methodologies.
Melting Point Determination (Capillary Method)
This method determines the temperature range over which the crystalline powder transitions to a liquid state.[16]
-
Sample Preparation: Ensure the this compound powder is completely dry.[17] Finely powder the sample if necessary.
-
Capillary Loading: Introduce a small amount of the dry powder into a capillary tube, tapping gently to form a compact column of 2.5–3.5 mm at the sealed end.[17][18]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[19]
-
Heating: Begin heating. A rapid ramp (e.g., 10-20 °C/min) can be used for an initial estimate.[20] For an accurate measurement, start heating at a slow, controlled rate (e.g., 1-2 °C/min) when the temperature is about 5-10 °C below the expected melting point.[18][20]
-
Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). The recorded melting point is this range.
Bulk and Tapped Density
These measurements are critical for understanding powder flowability and compressibility.[21]
-
Bulk Density:
-
Weigh a clean, dry graduated cylinder (e.g., 100 mL).[21]
-
Gently pour a known mass (e.g., 50 g) of this compound powder into the cylinder without compacting it.[22]
-
Level the powder surface carefully and record the unsettled apparent volume (V₀).[22]
-
Calculate bulk density using the formula: Bulk Density = Mass / V₀.[21]
-
-
Tapped Density:
-
Use the same cylinder with the powder from the bulk density measurement.
-
Place the cylinder in a mechanical tapping apparatus.
-
Select a specified number of taps and drop height (e.g., 500 taps at a drop height of 14 mm).[23]
-
Record the new, tapped volume (Vf).
-
Continue tapping in increments (e.g., an additional 750 taps) and record the volume until the change between successive measurements is negligible (e.g., less than 2%).[22][24]
-
Calculate tapped density using the formula: Tapped Density = Mass / Vf.[24]
-
X-ray Powder Diffraction (XRPD)
This protocol provides a diffraction pattern characteristic of the crystalline structure.
-
Sample Preparation: Ensure the powder is finely ground to ensure random orientation of the crystallites. Place a sufficient amount of powder onto the sample holder and gently press to create a flat, smooth surface level with the holder's rim.[25]
-
Instrument Setup: Place the sample holder into the diffractometer. Set the appropriate parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 50°), step size, and scan speed.
-
Data Collection: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. Peak positions are used for phase identification (by comparison to databases), while peak shape and width can provide information on crystallite size and strain.[26]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol identifies the functional groups within the molecule.
-
Background Collection: Ensure the sample stage (e.g., ATR diamond) is clean.[27] Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[28]
-
Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage.[27] If using an ATR accessory, apply pressure using the built-in press to ensure good contact between the sample and the crystal.[29]
-
Sample Scan: Collect the sample spectrum. The instrument will pass infrared radiation through the sample and record the absorbance at different wavenumbers.[28]
-
Data Processing: The software automatically subtracts the background spectrum. The resulting spectrum can be analyzed by identifying the characteristic absorption peaks for functional groups (e.g., C=O stretch, N-H bend, C-O-C stretch).
Thermal Analysis (TGA/DSC)
This protocol assesses thermal stability and phase transitions.
-
Instrument Calibration: Ensure the TGA balance and DSC temperature and heat flow are properly calibrated using appropriate standards.
-
Sample Preparation: Accurately weigh a small amount of the powder (typically 2-10 mg) into a TGA/DSC pan (e.g., aluminum or ceramic).[30]
-
Experimental Setup: Place the sample pan and an empty reference pan into the instrument. Program the temperature profile, including the starting and ending temperatures (e.g., 30 °C to 350 °C), heating rate (e.g., 10 °C/min), and purge gas (typically nitrogen at a flow rate of 20-50 mL/min).
-
Data Acquisition: Begin the experiment. The instrument will simultaneously record the sample's mass and the differential heat flow as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature to identify temperatures of mass loss, indicating decomposition or solvent evaporation.
-
DSC Curve: Analyze the plot of heat flow vs. temperature to identify endothermic events (like melting) and exothermic events (like crystallization or some decompositions).[9] Determine the onset temperature and peak temperature for these transitions.
-
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 446292-04-2,4-(4-NITROPHENYL)this compound | lookchem [lookchem.com]
- 6. 4-(4-Aminophenyl)this compound | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 10. azom.com [azom.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Role of p53 tumor suppressor gene and Fas/Apo-1 in induction of apoptosis and differentiation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. westlab.com [westlab.com]
- 18. thinksrs.com [thinksrs.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 21. pharmastate.academy [pharmastate.academy]
- 22. usp.org [usp.org]
- 23. ftp.uspbpep.com [ftp.uspbpep.com]
- 24. mhlw.go.jp [mhlw.go.jp]
- 25. mse.washington.edu [mse.washington.edu]
- 26. webusers.fis.uniroma3.it [webusers.fis.uniroma3.it]
- 27. cbic.yale.edu [cbic.yale.edu]
- 28. profandrewmills.com [profandrewmills.com]
- 29. che.utah.edu [che.utah.edu]
- 30. mdpi.com [mdpi.com]
Molecular structure and chemical formula of Morpholin-3-one (C4H7NO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholin-3-one, a heterocyclic organic compound with the chemical formula C₄H₇NO₂, is a critical building block in modern medicinal chemistry. Its unique structural features, combining both a lactam and an ether functional group within a six-membered ring, make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant role as a key intermediate in the development of therapeutic agents, with a particular focus on monoacylglycerol lipase (MAGL) inhibitors. Detailed experimental protocols and data are presented to support researchers and drug development professionals in their work with this versatile compound.
Molecular Structure and Chemical Formula
This compound is a saturated heterocyclic compound featuring a morpholine ring with a carbonyl group at the 3-position. Its chemical formula is C₄H₇NO₂, and it has a molecular weight of 101.10 g/mol .[1] The presence of both a secondary amine and a lactam within the ring structure imparts a unique combination of chemical properties.
Structural Data
| Parameter | Value |
| Chemical Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 109-11-5 |
| IUPAC Name | This compound |
| Predicted Bond Lengths | |
| C2-N1 | ~1.46 Å |
| N1-C6 | ~1.47 Å |
| C6-C5 | ~1.53 Å |
| C5-O4 | ~1.43 Å |
| O4-C3 | ~1.36 Å |
| C3=O | ~1.23 Å |
| C3-C2 | ~1.52 Å |
| Predicted Bond Angles | |
| C6-N1-C2 | ~112° |
| N1-C2-C3 | ~110° |
| C2-C3-O4 | ~117° |
| C3-O4-C5 | ~115° |
| O4-C5-C6 | ~111° |
| C5-C6-N1 | ~110° |
Note: These values are based on computational models and may vary slightly from experimental data.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 71-74 °C | |
| Boiling Point | 142 °C at 7 mmHg | |
| Solubility | Soluble in water and polar organic solvents | |
| pKa | Not readily available |
Synthesis of this compound
The synthesis of this compound is well-documented and can be achieved through several routes. A common and efficient method involves the intramolecular cyclization of an N-substituted 2-aminoethanol derivative.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
2-Aminoethanol
-
Ethyl chloroacetate
-
Sodium metal
-
Isopropanol
-
Ethyl acetate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in isopropanol with gentle heating.
-
Add 2-aminoethanol (1.1 equivalents) to the solution and stir the mixture at 50 °C for 5 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.
-
After the addition is complete, heat the mixture to 80 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of isopropanol and ethyl acetate to yield pure this compound.
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections provide predicted and expected data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of methylene protons in the ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (-CH₂-N-) | ~3.4 - 3.6 | Triplet | 2H |
| H5 (-CH₂-O-) | ~4.2 - 4.4 | Triplet | 2H |
| H6 (-CH₂-N-) | ~3.2 - 3.4 | Triplet | 2H |
| NH | ~7.0 - 8.0 | Broad singlet | 1H |
Note: Predicted chemical shifts are in CDCl₃ and can vary based on the solvent and instrument used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display signals for the four carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (-CH₂-N-) | ~45 - 50 |
| C3 (C=O) | ~168 - 172 |
| C5 (-CH₂-O-) | ~65 - 70 |
| C6 (-CH₂-N-) | ~40 - 45 |
Note: Predicted chemical shifts are in CDCl₃ and can vary based on the solvent and instrument used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=O Stretch (Lactam) | 1650 - 1680 (strong) |
| C-N Stretch | 1180 - 1360 |
| C-O Stretch (Ether) | 1070 - 1150 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern will be characteristic of the this compound ring structure.
Expected Fragmentation Pattern:
-
m/z = 101 (M⁺): Molecular ion.
-
m/z = 72: Loss of -CHO.
-
m/z = 57: Loss of -C₂H₄O.
-
m/z = 43: Loss of -C₂H₂NO.
Applications in Drug Development
This compound serves as a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its rigid, yet versatile, scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties.
Key Intermediate for Monoacylglycerol Lipase (MAGL) Inhibitors
A significant application of this compound is in the development of inhibitors for monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.[2]
The this compound core is a key pharmacophore in a class of potent and selective MAGL inhibitors. These inhibitors typically feature a substituted phenyl group attached to the nitrogen atom of the this compound ring.
Signaling Pathway of MAGL Inhibition:
Caption: Mechanism of action of this compound based MAGL inhibitors.
Conclusion
This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined structure and versatile reactivity make it an invaluable tool in the synthesis of complex molecules with therapeutic potential. This guide has provided a detailed overview of its molecular and chemical properties, established synthetic protocols, and comprehensive spectroscopic data. The critical role of this compound as a scaffold for the development of MAGL inhibitors highlights its importance in the ongoing search for novel treatments for a range of diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important heterocyclic compound.
References
The Emerging Anticancer Potential of Novel Morpholin-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1] Within this structural class, morpholin-3-one derivatives are gaining significant attention as promising candidates for anticancer drug development.[2][3] This technical guide provides an in-depth overview of the biological activities of novel this compound and related morpholine derivatives in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and elucidated mechanisms of action.
Cytotoxic Activity of this compound and Morpholine Derivatives
A significant body of research has demonstrated the dose-dependent inhibitory effects of novel morpholine derivatives on the proliferation of a wide range of cancer cells. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values of various morpholine derivatives against several human and murine cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |
| Compound 1 | A549 | Lung Carcinoma | Not specified in µM; effective at 40 µg/ml | [2] |
| Compound 2 | A549 | Lung Carcinoma | Not specified in µM; effective at 40 µg/ml | [2] |
| Compound 3 | A549 | Lung Carcinoma | Not specified in µM; effective at 40 µg/ml | [2] |
Note: Compound 1: 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) this compound; Compound 2: 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) this compound; Compound 3: 6-((4-nitrophenoxy) methyl)-4-phenylthis compound.[2]
Table 2: Anticancer Activity of Morpholine-Conjugated Benzophenone Analogues
| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |
| 8b | DLA | Murine Ascites Lymphoma | ~7.5 | [3][4] |
| 8b | EAC | Murine Ascites Carcinoma | ~9.5 | [3][4] |
| 8b | MCF-7 | Human Breast Adenocarcinoma | ~7.1 | [3][4] |
| 8f | DLA | Murine Ascites Lymphoma | ~10.3 | [3][4] |
| 8f | EAC | Murine Ascites Carcinoma | ~10.8 | [3][4] |
| 8f | MCF-7 | Human Breast Adenocarcinoma | ~9.3 | [3][4] |
Table 3: Anticancer Activity of Morpholine Substituted Quinazoline Derivatives
| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |
| AK-3 | A549 | Lung Carcinoma | 10.38 ± 0.27 | [5] |
| AK-3 | MCF-7 | Human Breast Adenocarcinoma | 6.44 ± 0.29 | [5] |
| AK-3 | SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | [5] |
| AK-10 | A549 | Lung Carcinoma | 8.55 ± 0.67 | [5] |
| AK-10 | MCF-7 | Human Breast Adenocarcinoma | 3.15 ± 0.23 | [5] |
| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | [5] |
Table 4: Anticancer Activity of Other Notable Morpholine Derivatives
| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |
| 2g (Quinoline derivative) | SW480 | Colon Adenocarcinoma | 5.10 ± 2.12 | [6] |
| 2g (Quinoline derivative) | MCF-7 | Human Breast Adenocarcinoma | 19.60 ± 1.13 | [6] |
| 5h (Benzimidazole-Oxadiazole) | HT-29 | Colon Cancer | Not specified in µM; Potent VEGFR-2 inhibitor (IC50 = 0.049 µM) | [7] |
| M5 (Substituted morpholine) | MDA-MB-231 | Breast Cancer | 81.92 µg/mL | [8] |
| M2 (Substituted morpholine) | MDA-MB-231 | Breast Cancer | 88.27 µg/mL | [8] |
| MPSQ (Quinoline derivative) | COLO 205 | Colon Adenocarcinoma | 15 | [9] |
| 10e (Tetrahydroquinoline) | A549 | Lung Carcinoma | 0.033 ± 0.003 | [10] |
| 10h (Tetrahydroquinoline) | MCF-7 | Human Breast Adenocarcinoma | 0.087 ± 0.007 | [10] |
Mechanisms of Action
The anticancer effects of this compound and other morpholine derivatives are attributed to their ability to modulate key cellular processes, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several studies have shown that morpholine derivatives trigger apoptosis in cancer cells through various signaling pathways.
One key pathway involves the tumor suppressor protein p53 and the death receptor Fas (CD95).[2] Treatment of A549 lung cancer cells with novel this compound derivatives led to a significant elevation in the levels of both p53 and Fas proteins.[2] This suggests that these compounds may activate the p53 pathway, leading to the upregulation of pro-apoptotic targets like Fas, which in turn initiates the apoptotic cascade.[2]
Another mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is critical for tumor growth and metastasis.[7] Certain morpholine-benzimidazole-oxadiazole derivatives have been identified as potent VEGFR-2 inhibitors.[7] By blocking this receptor, these compounds can disrupt the tumor's blood supply, leading to cell death.
Furthermore, some morpholine-conjugated benzophenone analogues have been shown to induce apoptosis through a caspase-activated DNase (CAD) mediated pathway in murine ascites lymphoma.[4]
Caption: Proposed apoptotic pathways activated by morpholine derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, morpholine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and replicating their damaged DNA.
Studies have demonstrated that these compounds can induce cell cycle arrest at either the G0/G1 or the G2/M phase, depending on the specific derivative and the cancer cell line.[2][4][5] For instance, certain this compound derivatives were found to partially block A549 cells at the G1 phase.[2] In another study, morpholine substituted quinazoline derivatives, AK-3 and AK-10, caused G0/G1 phase arrest in SHSY-5Y neuroblastoma cells.[5] Conversely, morpholine-conjugated benzophenones were shown to arrest the cell cycle at the G2/M phase in various cancer cells.[4]
Caption: Cell cycle checkpoints targeted by different morpholine derivatives.
Experimental Protocols
The evaluation of the anticancer activity of novel compounds relies on a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the morpholine derivatives (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of ~0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are seeded and treated with the morpholine derivatives as described for the MTT assay. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA) in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest. After the incubation period, the cells are harvested.
-
Staining: The cells are washed with cold PBS and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: The analysis of the flow cytometry data allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Caption: A typical workflow for assessing the anticancer properties of novel compounds.
Conclusion and Future Directions
Novel this compound and other morpholine derivatives have demonstrated significant potential as a new class of anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, coupled with their diverse mechanisms of action, makes them attractive candidates for further development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this promising chemical scaffold is poised to yield novel and effective treatments in the fight against cancer.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Novel this compound derivatives induced apoptosis and elevated the level of P53 and Fas in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Crucial Role of Morpholin-3-one in the Synthesis of Rivaroxaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivaroxaban, an orally administered direct factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic disorders. Its complex molecular architecture necessitates a multi-step synthesis, wherein the selection of key intermediates is paramount for an efficient and scalable process. Among these, 4-(4-aminophenyl)morpholin-3-one stands out as a critical building block, forming the core of the Rivaroxaban molecule. This technical guide provides an in-depth exploration of the synthesis of Rivaroxaban with a focus on the pivotal role of this compound derivatives, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field of drug development.
The synthesis of Rivaroxaban typically involves the construction of the central oxazolidinone ring and its linkage to the this compound moiety on one side and the 5-chlorothiophene-2-carboxamide side chain on the other. The 4-(4-aminophenyl)this compound intermediate provides the necessary aniline functional group for the formation of the oxazolidinone ring system. Several synthetic strategies have been developed to prepare this key intermediate and carry it forward to the final active pharmaceutical ingredient (API).
Synthetic Pathways and Methodologies
The synthesis of Rivaroxaban from this compound derivatives can be broadly categorized into several key stages. A common and effective strategy begins with the synthesis of a substituted 4-phenylthis compound, which is then elaborated to introduce the oxazolidinone ring and the terminal amide.
I. Synthesis of 4-(4-Aminophenyl)this compound
A frequently employed route to 4-(4-aminophenyl)this compound involves the initial preparation of 4-(4-nitrophenyl)this compound, followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)this compound [1]
-
Condensation: 4-Chloronitrobenzene is condensed with morpholine to yield 4-(4-nitrophenyl)morpholine.
-
Oxidation: The resulting 4-(4-nitrophenyl)morpholine is oxidized using an inexpensive oxidant like sodium chlorite in an acid-catalyzed reaction to produce 4-(4-nitrophenyl)this compound.[1]
Experimental Protocol: Synthesis of 4-(4-Aminophenyl)this compound [1]
-
Reduction: The nitro group of 4-(4-nitrophenyl)this compound is reduced to an amine using a reducing agent such as aqueous hydrazine catalyzed by iron(III). This method avoids the use of high-cost materials and does not require column purification for the final intermediate.[1]
II. Construction of the Oxazolidinone Ring and Final Amidation
With 4-(4-aminophenyl)this compound in hand, the subsequent steps focus on building the chiral oxazolidinone ring and attaching the 5-chlorothiophene-2-carbonyl group.
Experimental Protocol: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)this compound (Amine Intermediate)
A common approach involves the reaction of 4-(4-aminophenyl)this compound with an (R)-epichlorohydrin derivative, followed by ring closure and deprotection. One documented method utilizes the opening of N-glycidylphthalimide with 4-(4-aminophenyl)this compound, followed by ring closure with N,N'-carbonyldiimidazole and subsequent deprotection to yield the amine intermediate.[2]
Experimental Protocol: Synthesis of Rivaroxaban [2]
-
Acylation: The key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)this compound, is acylated with 5-chlorothiophene-2-carboxylic acid, which is activated, for instance, by treatment with thionyl chloride to form the acid chloride.[2] The reaction is typically carried out in the presence of a base.
Quantitative Data Summary
The efficiency of the synthetic process is critically evaluated based on reaction yields and conditions. The following tables summarize quantitative data from various reported synthetic routes.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 4-(4-Aminophenyl)-3-morpholinone | (4-Morpholin-3-ketophenyl)-ethyl carbamate | Ethyl chloroformate, K₂CO₃, Toluene/Water, 0°C to RT | 96 | [3] |
| 2 | (4-Morpholin-3-ketophenyl)-ethyl carbamate | (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)-2-thiophenecarboxamide (Rivaroxaban) | (S)-1-Chloro-3-[(4-methoxy-E-benzylidene)-amino]-propan-2-ol, Lithium tert-butoxide, Dichloromethane, Reflux; then HCl, Ethanol | 94 (from carbamate) | [3] |
| 3 | This compound | 4-Phenylthis compound | Bromobenzene, CuI, 1,2-diaminocyclohexane, K₂CO₃, 1,4-Dioxane, 110°C | Not specified | [2] |
| 4 | 4-Phenylthis compound | 4-(4-Bromophenyl)this compound | NBS, DMF, RT | 90 | [2] |
| 5 | (S)-4-(4-(5-(Aminomethyl)-2-oxazolidin-3-yl)phenyl)this compound | Rivaroxaban | 5-Chlorothiophene-2-carboxylic acid, Thionyl chloride, Et₃N, DCM, RT | 92 | [2] |
| 6 | 4-(4-aminophenyl)morpholine-3-one | 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)phenylamino]propyl}isoindol-1,3-dione | (S)-(+)-N-(2,3-epoxypropyl)phthalimide, Methanol, 60°C | 82.7 | [4] |
| 7 | 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)phenylamino]propyl}isoindol-1,3-dione | 2-{(S)-2-oxo-3-[4-(3-oxo-morpholine-4-yl)phenyl]-oxazolidine-5-yl-methyl}-isoindol-1,3-dione | N,N-Carbonyldiimidazole, Chlorobenzene, 100°C | 93.8 | [4] |
Conclusion
The synthesis of Rivaroxaban is a testament to the strategic use of key intermediates to construct a complex API efficiently. This compound derivatives, particularly 4-(4-aminophenyl)this compound, are indispensable in this process. The methodologies outlined in this guide, supported by quantitative data and process visualizations, offer valuable insights for researchers and drug development professionals. The continuous refinement of these synthetic routes, focusing on cost-effectiveness, scalability, and green chemistry principles, will remain a critical area of research in the pharmaceutical industry. The development of novel intermediates, such as the stable and highly pure crystalline 4-{4-[(5S)-(Aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate, further exemplifies the ongoing innovation in optimizing the manufacturing process of this vital anticoagulant.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]
- 4. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Exploring the role of Morpholin-3-one as a building block in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, combined with its synthetic tractability, make it an attractive building block for drug discovery. This technical guide explores the multifaceted role of morpholin--one in medicinal chemistry, detailing its synthesis, application in the creation of potent bioactive molecules, and the experimental methodologies that drive its utilization.
Introduction to the this compound Core
The this compound ring system, a six-membered heterocycle containing both an ether and a lactam functionality, offers a unique combination of features that are highly advantageous for drug design. The presence of the oxygen atom can improve pharmacokinetic properties, while the lactam provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This guide will delve into specific examples of how this versatile scaffold has been incorporated into successful drug candidates and clinical-stage molecules targeting a range of diseases, from infectious diseases and thrombosis to cancer and neurological disorders.
Synthetic Strategies for this compound and its Derivatives
The accessibility of the this compound core and its derivatives is crucial for its widespread use. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.
General Synthesis of this compound
A common and straightforward method for the synthesis of the parent this compound involves the cyclization of an N-substituted ethanolamine derivative with a two-carbon electrophile.
Experimental Protocol: Synthesis of this compound from 2-Aminoethanol and Ethyl Chloroacetate
Materials:
-
2-Aminoethanol
-
Sodium metal
-
Isopropanol
-
Ethyl chloroacetate
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, sodium metal (1.1 equivalents) is added in batches.
-
The reaction mixture is heated to 50°C and stirred for 5 hours.
-
The resulting solution is cooled to 0°C in an ice-water bath.
-
Ethyl chloroacetate (1.0 equivalent) is added dropwise at 0°C.
-
The suspension is then heated to 80°C and stirred for 2 hours.
-
After cooling, insoluble impurities are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is recrystallized from a mixture of isopropanol and ethyl acetate to yield this compound.[1]
Synthesis of Key Intermediate: 4-(4-aminophenyl)this compound
A particularly important derivative is 4-(4-aminophenyl)this compound, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[2] This intermediate is typically prepared by the reduction of its nitro precursor, 4-(4-nitrophenyl)this compound.
Experimental Protocol: Synthesis of 4-(4-aminophenyl)this compound
Materials:
-
4-(4-nitrophenyl)this compound
-
Palladium on activated charcoal (5%)
-
Water
-
Ethyl acetate
-
Hydrogen gas
Procedure:
-
A suspension of 4-(4-nitrophenyl)this compound in water is treated with a catalytic amount of 5% palladium on activated charcoal.
-
The mixture is transferred to a pressure apparatus (e.g., Parr apparatus) and heated to 90°C with stirring.
-
A hydrogen pressure of 8 bar is applied.
-
The reaction is monitored for completion (typically 1.5-2 hours).
-
After completion, the mixture is cooled to room temperature and the apparatus is depressurized.
-
The suspension is mixed with ethyl acetate and the catalyst is removed by filtration.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield 4-(4-aminophenyl)this compound.[3]
This compound in Drug Discovery: A Scaffold for Diverse Biological Activities
The true value of the this compound core is demonstrated by its presence in a wide range of biologically active molecules. By serving as a rigid scaffold, it allows for the precise positioning of various functional groups to interact with specific biological targets.
Kinase Inhibitors
The this compound moiety has been successfully incorporated into potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Table 1: this compound Containing Kinase Inhibitors
| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Reference |
| Quinazoline Derivatives | EGFR(wt) | Compound a8 | 53.1 | [3] |
| Quinazoline Derivatives | EGFR(T790M/L858R) | Compounds a7, a8 | - | [3] |
| Pyrimidine Derivatives | PI3Kα | Compound 17p | 31.8 | [4] |
| Pyrimidine Derivatives | PI3Kδ | Compound 17p | 15.4 | [4] |
| Triazine Derivatives | PI3K/mTOR | PKI-587 | - |
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Morpholine-containing compounds have been developed as potent inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Central Nervous System (CNS) Active Agents
The favorable physicochemical properties of the morpholine scaffold make it well-suited for the development of drugs targeting the central nervous system, where the ability to cross the blood-brain barrier is often a critical requirement.[7][8] Morpholine-containing compounds have shown promise in the treatment of neurodegenerative diseases.[9][10]
Table 2: this compound Derivatives with CNS Activity
| Compound Class | Target/Activity | Example Compound | IC50 (µM) | Reference |
| Quinoline Derivatives | AChE Inhibition | Compound 11g | 1.94 | |
| Quinoline Derivatives | BuChE Inhibition | Compound 5h | 2.5 |
Other Therapeutic Areas
The utility of the this compound scaffold extends beyond oncology and neuroscience. As mentioned, it is a key component of the blockbuster anticoagulant Rivaroxaban , which targets Factor Xa. It is also found in the antibiotic Linezolid , highlighting its versatility across different therapeutic classes.
Experimental Workflow for this compound Based Drug Discovery
The discovery and development of new drugs based on the this compound scaffold typically follows a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the discovery of this compound based therapeutic agents.
Conclusion
The this compound scaffold has proven to be an exceptionally valuable building block in medicinal chemistry. Its favorable properties and synthetic accessibility have enabled the development of a wide range of clinically important drugs and promising therapeutic candidates. The continued exploration of new synthetic methodologies and the application of this versatile core to novel biological targets will undoubtedly lead to the discovery of the next generation of innovative medicines. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of drug discovery through the strategic use of the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 3. EP2560964A1 - Process for preparing 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]
- 9. tdcommons.org [tdcommons.org]
- 10. scispace.com [scispace.com]
Technical Guide: Investigating the Potential Mechanism of Action of Morpholin-3-one as a Protein Synthesis Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research indicates that Morpholin-3-one is not currently established in scientific literature as a protein synthesis inhibitor. The morpholine scaffold is, however, a component of various biologically active molecules, including some that inhibit signaling pathways which can influence protein synthesis.[1][2][3][4][5] This guide, therefore, presents a hypothetical mechanism of action for a morpholine-containing compound, exemplified by this compound, as a protein synthesis inhibitor. It further provides a comprehensive framework of experimental protocols and data presentation that would be necessary to elucidate and validate such a mechanism.
Introduction and Hypothetical Mechanism
Protein synthesis is a fundamental biological process and a key target for therapeutic intervention, particularly in oncology and infectious diseases.[6][7][8] Protein synthesis inhibitors typically act by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.[7][8][9] These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination.[7][8]
While the specific target of this compound is unknown, its structure presents possibilities for interaction with ribosomal components. We hypothesize that a this compound derivative could act as a protein synthesis inhibitor by binding to either the 30S or 50S ribosomal subunit, thereby disrupting the translation process.[6][7] The morpholine ring, a privileged scaffold in medicinal chemistry, may contribute to the binding affinity and specificity of the compound.[1][3]
Proposed Experimental Workflow for Mechanism of Action Studies
To investigate the hypothetical mechanism of this compound as a protein synthesis inhibitor, a systematic experimental approach is required. The following workflow outlines the key stages of this investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. microbenotes.com [microbenotes.com]
- 8. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Solubility and stability of Morpholin-3-one under standard laboratory conditions
An In-depth Technical Guide on the Solubility and Stability of Morpholin-3-one
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of this compound (CAS: 109-11-5) is crucial for its application in synthesis and formulation. This guide provides a detailed overview of its solubility and stability under standard laboratory conditions, complete with experimental protocols and graphical representations of key processes.
Introduction to this compound
This compound, with the molecular formula C₄H₇NO₂, is a heterocyclic compound featuring a morpholine ring with a ketone group.[1][2] It typically appears as an off-white to white crystalline powder or solid.[1][3][4] This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its utility as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as analgesics and anti-inflammatory drugs, makes understanding its solubility and stability paramount for ensuring product quality, efficacy, and shelf-life.[1]
Solubility of this compound
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Qualitative Solubility Data
| Solvent Class | Solvent | Solubility | Reference |
| Polar Protic | Alcohols | Soluble | [1] |
| Methanol | Slightly Soluble | [5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Acetone | Soluble | [6] | |
| Ethyl Acetate | Soluble | [6] | |
| Chlorinated | Dichloromethane | Soluble | [6] |
| Chloroform | Soluble** / Slightly Soluble | [5][6] | |
| *Data for 4-(4-Nitrophenyl)this compound | |||
| **Data for 4-(4-Aminophenyl)this compound |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C for standard conditions). Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining microscopic particles.[7] This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[7][8] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[7]
-
Data Reporting: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.[7]
Workflow for Solubility Determination
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 109-11-5 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Cas 446292-04-2,4-(4-NITROPHENYL)this compound | lookchem [lookchem.com]
- 6. 4-(4-Aminophenyl)this compound | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Spectroscopic characterization of Morpholin-3-one using NMR and IR techniques
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Morpholin-3-one, a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including the anticoagulant Rivaroxaban.[1] This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data and provides detailed experimental protocols for acquiring such spectra.
Introduction to this compound
This compound (CAS No. 109-11-5) is a heterocyclic organic compound featuring a six-membered morpholine ring with a carbonyl group at the 3-position. Its structure incorporates both an ether linkage and a lactam (a cyclic amide). This unique combination of functional groups results in a distinct spectroscopic signature, which is essential for its identification and quality control in synthetic applications.
Molecular Structure:
-
Chemical Formula: C₄H₇NO₂
-
Molecular Weight: 101.10 g/mol
-
Key Functional Groups: Secondary Amide (Lactam), Ether (C-O-C)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the protons on the nitrogen and the three methylene (CH₂) groups. The chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms, as well as the carbonyl group.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-N (Amide Proton) | ~ 6.5 - 8.0 | Broad Singlet | 1H |
| H₂-C2 (Methylene α to C=O) | ~ 4.1 - 4.3 | Singlet | 2H |
| H₂-C5 (Methylene α to O) | ~ 3.8 - 4.0 | Triplet | 2H |
| H₂-C6 (Methylene α to N) | ~ 3.3 - 3.5 | Triplet | 2H |
| Note: Expected values are based on the analysis of related morpholine structures and standard chemical shift ranges. The solvent used is typically CDCl₃ or DMSO-d₆. |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information, identifying the four unique carbon environments in the molecule. The carbonyl carbon is characteristically found far downfield.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C3 (Carbonyl Carbon) | ~ 168 - 172 |
| C5 (Methylene α to O) | ~ 65 - 70 |
| C2 (Methylene α to C=O) | ~ 45 - 50 |
| C6 (Methylene α to N) | ~ 40 - 45 |
| Note: Expected values are based on typical chemical shifts for carbons in similar chemical environments, such as those in N-substituted morpholines and other lactams.[2][3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Expected IR Absorption Data
The IR spectrum of this compound is dominated by absorptions corresponding to the amide and ether functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3200 - 3300 | Medium, Broad | Secondary Amide (Lactam) |
| C-H Stretch | 2850 - 2980 | Medium | Methylene (CH₂) |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong | Lactam Carbonyl |
| N-H Bend (Amide II) | 1510 - 1550 | Medium | Secondary Amide (Lactam) |
| C-O-C Stretch | 1100 - 1150 | Strong | Ether |
| Note: These are characteristic absorption ranges. The exact frequencies can be influenced by the solid-state packing or the solvent used.[5] |
Experimental Protocols & Workflow
The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.
Experimental Workflow Diagram
The logical flow for the complete spectroscopic characterization of a this compound sample is illustrated below.
Caption: Experimental workflow for NMR and IR characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the full range of carbon signals (e.g., 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the quaternary carbonyl carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Apply phase and baseline corrections to obtain the final, interpretable spectrum.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the this compound sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Spectrum Acquisition: Place the sample pellet or thin film in the spectrometer's sample compartment.
-
Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument's software performs a Fourier transform on the raw interferogram to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Conclusion
The spectroscopic techniques of NMR and IR provide a comprehensive and definitive characterization of this compound. The expected spectral data presented in this guide, derived from the analysis of its functional groups and related structures, serve as a reliable reference for researchers. By following the detailed experimental protocols, scientists and drug development professionals can confidently verify the identity, purity, and structural integrity of this compound in their research and manufacturing processes.
References
The Morpholine Scaffold: A Comprehensive Technical Guide to its Natural Occurrence, Analogues, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability of drug candidates, have led to its incorporation into a multitude of approved drugs and clinical trial candidates. This in-depth technical guide explores the natural occurrence of the morpholine scaffold, delves into its synthetic and natural analogues, presents quantitative data on their biological activities, and provides detailed experimental protocols for their evaluation.
Natural Occurrence of the Morpholine Scaffold: A Rare Commodity
Contrary to its prevalence in synthetic pharmaceuticals, the morpholine ring is a rare motif in naturally occurring compounds. This scarcity makes the few identified examples particularly noteworthy for understanding its potential biological roles and biosynthetic origins.
Polygonapholine: A Disputed Alkaloid
Chelonins: Marine-Derived Morpholine Alkaloids
Among the few validated examples of naturally occurring morpholine-containing compounds are chelonin A and C, isolated from the marine sponge Chelonaplysilla sp.. These compounds feature a 2,6-disubstituted morpholine core and have demonstrated biological activity, including antibacterial properties. The isolation and characterization of these marine alkaloids have provided a confirmed, albeit rare, instance of the morpholine scaffold in a natural product.
Biosynthesis: An Uncharted Territory
The biosynthetic pathways leading to the formation of the morpholine ring in natural systems are not well understood.[5] The rarity of naturally occurring morpholine-containing compounds has limited the opportunities to study the enzymatic machinery responsible for its formation. Further research into the genomics and metabolomics of organisms that produce these rare alkaloids is needed to elucidate the biosynthetic steps involved in the construction of this unique heterocyclic scaffold.
Analogues of the Morpholine Scaffold: A Fountain of Therapeutic Potential
The synthetic versatility of the morpholine ring has allowed for the creation of a vast number of analogues with a wide spectrum of biological activities. These analogues have been extensively explored in drug discovery programs, leading to the development of numerous therapeutic agents.
Anticancer Analogues
The morpholine moiety is a common feature in many anticancer agents, where it often contributes to improved pharmacokinetic properties and target engagement.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[6] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing to the high affinity and selectivity of these inhibitors.[6]
Anti-inflammatory Analogues
Morpholine derivatives have also shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Antimicrobial Analogues
A variety of morpholine-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities. The morpholine ring in these analogues can influence their membrane permeability and interaction with microbial targets.
Data Presentation: A Quantitative Overview of Biological Activity
The following tables summarize the quantitative data for various morpholine analogues, providing a comparative overview of their biological potency.
Table 1: Anticancer Activity of Morpholine Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [7] |
| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [7] |
| Compound 10d | A549 (Lung) | 0.062 ± 0.01 | [7] |
| Compound 10d | MCF-7 (Breast) | 0.58 ± 0.11 | [7] |
| Compound 10d | MDA-MB-231 (Breast) | 1.003 ± 0.008 | [7] |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [8][9] |
| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [8][9] |
| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [8][9] |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [8][9] |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [8][9] |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [8][9] |
Table 2: Anti-inflammatory Activity of Morpholine Analogues
| Compound ID | Assay | Endpoint | Result | Reference(s) |
| V4 | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Inhibition | Significant reduction in NO | [10] |
| V8 | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Inhibition | Significant reduction in NO | [10] |
Table 3: Antimicrobial Activity of Morpholine Analogues
| Compound ID | Microorganism | MIC (µg/mL) | Reference(s) |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [11] |
| Compound 8 | Various bacteria and fungi | Active against all tested strains | [11] |
Experimental Protocols: Methodologies for Evaluation
This section provides detailed methodologies for key experiments cited in the evaluation of morpholine analogues.
Synthesis of Morpholine Derivatives
A general and efficient method for the synthesis of morpholines involves the reaction of 1,2-amino alcohols with ethylene sulfate, followed by base-mediated cyclization.
Materials:
-
1,2-amino alcohol
-
Ethylene sulfate
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous solvent (e.g., THF, MeCN)
Procedure:
-
Dissolve the 1,2-amino alcohol in the anhydrous solvent under an inert atmosphere.
-
Add ethylene sulfate to the solution and stir at room temperature. The reaction can be monitored by TLC or LC-MS for the formation of the intermediate.
-
Upon completion of the first step, add tBuOK to the reaction mixture to induce cyclization.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired morpholine derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (morpholine analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[13]
-
Incubate for 10-15 minutes at room temperature in the dark.[13]
-
Measure the absorbance at 540 nm using a microplate reader.[13]
-
Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm)
-
Test compounds (morpholine analogues)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland turbidity standard).[14]
-
Inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a lawn of bacteria.[7][14]
-
Impregnate sterile paper disks with a known concentration of the test compounds.
-
Place the impregnated disks on the surface of the inoculated agar plate.[15]
-
Incubate the plates at 37°C for 18-24 hours.[14]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15]
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
Visualization of a Key Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for anticancer morpholine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based drugs.
Conclusion
The morpholine scaffold, while rare in nature, has proven to be an exceptionally valuable building block in the design and development of synthetic therapeutic agents. Its favorable physicochemical properties have led to its incorporation into a wide array of drugs with diverse biological activities, particularly in the fields of oncology and inflammation. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of morpholine-containing compounds will undoubtedly lead to the discovery of new and improved therapies for a range of human diseases. Further investigation into the natural occurrence and biosynthesis of this intriguing scaffold may yet reveal novel biological functions and enzymatic strategies for its construction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of concanamycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. asm.org [asm.org]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Synthesis and biological evaluation of 14-alkoxymorphinans. 20. 14-phenylpropoxymetopon: an extremely powerful analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of some aporphine derivatives related to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. microbenotes.com [microbenotes.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of Morpholin-3-one for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-3-one and its derivatives are significant scaffolds in medicinal chemistry and drug discovery. The nitrogen atom of the this compound ring provides a key site for functionalization, allowing for the synthesis of a diverse library of compounds with a wide range of biological activities. N-alkylation is a fundamental and versatile strategy to introduce various substituents at this position, thereby modulating the physicochemical properties, pharmacokinetic profiles, and target-binding affinities of the resulting molecules. This document provides detailed protocols and application notes for the N-alkylation of this compound.
Principle of the Reaction
The N-alkylation of this compound, a cyclic lactam, proceeds via a nucleophilic substitution reaction. The nitrogen atom in the this compound ring is not sufficiently nucleophilic to directly react with alkylating agents. Therefore, a base is required to deprotonate the N-H bond, forming a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the N-substituted product. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and purity.
General Reaction Scheme
The general reaction for the N-alkylation of this compound is depicted below. A strong base is used to deprotonate the nitrogen atom, followed by the addition of an alkylating agent (R-X) to yield the N-substituted this compound derivative.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
This section provides a detailed protocol for the N-benzylation of this compound, a common and representative example of the N-alkylation reaction.
Protocol 1: N-Benzylation of this compound using Sodium Hydride
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: this compound (1.0 g, 9.89 mmol) is added to the flask, followed by the addition of anhydrous DMF (30 mL). The solution is stirred until the this compound is completely dissolved.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (0.52 g of 60% dispersion, 12.86 mmol) is added portion-wise over 10-15 minutes, ensuring the temperature remains low. The suspension is then allowed to warm to room temperature and stirred for 1 hour.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and benzyl bromide (1.4 mL, 11.87 mmol) is added dropwise via a syringe. The reaction mixture is then stirred at room temperature for 16 hours.
-
Workup:
-
The reaction is quenched by the slow addition of brine (10 mL).
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-morpholin-3-one.
Data Presentation
The following table summarizes various conditions and yields for the N-alkylation of this compound with different alkylating agents.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | rt | 16 | ~99% |
| 2 | Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 12 | 85-95% (estimated) |
| 3 | Propyl bromide | NaH | THF | rt to 50 | 18 | 80-90% (estimated) |
| 4 | Allyl bromide | K₂CO₃ | Acetone | Reflux | 8 | 90-98% (estimated) |
| 5 | 4-Methoxybenzyl chloride | NaH | DMF | rt | 16 | ~95% (estimated) |
| 6 | 2-Chloroethanol | K₂CO₃ | DMF | 80 | 24 | 70-80% (estimated) |
Estimated yields are based on typical outcomes for N-alkylation of similar lactams and morpholine under the specified conditions.
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow for the N-alkylation of this compound.
Application of Morpholin-3-one in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties.[1] This has led to its incorporation into a wide array of bioactive molecules with diverse therapeutic applications, including anti-inflammatory agents.[1][2] Morpholin-3-one, a key derivative, serves as a versatile synthetic intermediate in the generation of novel drug candidates.[3] This document outlines the application of the morpholine scaffold, with this compound as a potential precursor, in the development of anti-inflammatory drugs, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for evaluation.
Mechanism of Action
Derivatives of the morpholine scaffold have been shown to exert their anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways. A primary mechanism involves the inhibition of enzymes responsible for the production of pro-inflammatory molecules, such as nitric oxide (NO) and prostaglandins. This is achieved by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6] By suppressing the activity of these enzymes, morpholine-containing compounds can effectively reduce the inflammatory response.
Furthermore, these compounds have been found to interfere with critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, and their inhibition by morpholine derivatives represents a key aspect of their anti-inflammatory activity.[7][8]
Key Signaling Pathways in Inflammation Targeted by Morpholine Derivatives
The anti-inflammatory effects of morpholine-containing compounds are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Morpholine derivatives can inhibit this pathway at various points, thereby suppressing the inflammatory cascade.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis.[8][9][10] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that drive the expression of inflammatory genes. Key branches of the MAPK pathway involved in inflammation include ERK, JNK, and p38. Morpholine derivatives can interfere with the phosphorylation events within these cascades, mitigating the inflammatory response.
Quantitative Data on Anti-Inflammatory Activity of Morpholine Derivatives
The anti-inflammatory potential of various morpholine derivatives has been quantified through in vitro and in vivo studies. The following tables summarize key data points for representative compounds.
Table 1: In Vitro Anti-Inflammatory Activity of Morpholine Derivatives
| Compound ID | Assay Type | Target | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| FR038251 | Enzyme Inhibition | iNOS | - | 1.7 | Aminoguanidine | 2.1 |
| FR191863 | Enzyme Inhibition | iNOS | - | 1.9 | Aminoguanidine | 2.1 |
| FR038470 | Enzyme Inhibition | iNOS | - | 8.8 | Aminoguanidine | 2.1 |
| Compound 5d | Enzyme Inhibition | COX-2 | - | - | Indomethacin | - |
| Isonicotinate 5 | ROS Inhibition | - | Human Blood Cells | 1.42 µg/mL | Ibuprofen | 11.2 µg/mL |
| Indolin-2-one 4e | NO Production | - | RAW 264.7 | 13.51 | PDTC | > 20 |
| Indolin-2-one 9d | NO Production | - | RAW 264.7 | 10.03 | PDTC | > 20 |
| Indolin-2-one 4e | Enzyme Inhibition | COX-2 | - | 2.35 | - | - |
| Indolin-2-one 9h | Enzyme Inhibition | COX-2 | - | 2.42 | - | - |
| Indolin-2-one 9i | Enzyme Inhibition | COX-2 | - | 3.34 | - | - |
Data compiled from multiple sources.[4][5][11][12]
Table 2: In Vivo Anti-Inflammatory Activity of Morpholine Derivatives
| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound | Dose | % Inhibition of Edema |
| Benzophenone-N-ethyl morpholine ether 5f | Rat | Carrageenan-induced paw edema | 40 mg/kg | 58.7 | - | - | - |
| Benzophenone-N-ethyl morpholine ether 5a | Rat | Carrageenan-induced paw edema | 40 mg/kg | 55.5 | - | - | - |
| Imidazoline-5-one 24 | Rat | Carrageenan-induced paw edema | - | 49.0 | Celecoxib | - | 43.1 |
Data compiled from multiple sources.[2][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel morpholine derivatives.
General Experimental Workflow
The development and evaluation of novel anti-inflammatory agents based on the morpholine scaffold typically follows a structured workflow, from initial synthesis to in vivo efficacy studies.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (morpholine derivatives)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX isoforms.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplate
-
Microplate reader
Procedure:
-
In separate wells of a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of COX activity for each compound concentration and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression
This protocol is used to detect the protein levels of iNOS and COX-2 in cell lysates.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat RAW 264.7 cells with test compounds and/or LPS as described in the Griess assay protocol.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.[14][15][16][17][18]
Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[19][20][21][22][23]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100
Conclusion
The morpholine scaffold, with this compound as a valuable synthetic precursor, holds significant promise in the development of novel anti-inflammatory therapeutics. The ability of morpholine derivatives to inhibit key inflammatory mediators like iNOS and COX-2, and to modulate pro-inflammatory signaling pathways such as NF-κB and MAPK, underscores their potential as effective drug candidates. The protocols and data presented herein provide a comprehensive framework for the continued investigation and optimization of this important class of compounds in the pursuit of new treatments for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. abmole.com [abmole.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 15. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morpholin-3-one as a Scaffold for Novel P2Y12 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the morpholin-3-one scaffold in the discovery and development of novel P2Y12 receptor antagonists. The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies used in the prevention of thrombotic events such as myocardial infarction and stroke.[1][2] The emergence of the this compound scaffold presents a promising avenue for the development of new chemical entities with potentially improved pharmacological profiles over existing treatments.[1]
Introduction to the this compound Scaffold
Recent research has identified a novel P2Y12 receptor antagonist, designated "Compound E," which features a morpholine moiety.[1][2] This discovery highlights the potential of the this compound core as a foundational structure for designing new P2Y12 inhibitors. Unlike some established P2Y12 antagonists that are prodrugs, this new class of compounds may offer direct-acting, reversible inhibition of the P2Y12 receptor.[1] The exploration of derivatives based on this scaffold is a promising strategy for identifying next-generation antiplatelet agents.
Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes hypothetical structure-activity relationship data for a series of this compound analogs. This data is intended to be illustrative to guide researchers in the structural modifications of the scaffold and is not derived from a single published study. The inhibitory activities are presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the P2Y12 receptor activity.
| Compound ID | R1 Group | R2 Group | P2Y12 Inhibition IC50 (nM) | Platelet Aggregation Inhibition (%) at 10 µM |
| HYPO-01 | H | 4-Chlorophenyl | 1500 | 45 |
| HYPO-02 | Methyl | 4-Chlorophenyl | 850 | 62 |
| HYPO-03 | Ethyl | 4-Chlorophenyl | 600 | 75 |
| HYPO-04 | H | 4-Methoxyphenyl | 2200 | 30 |
| HYPO-05 | H | 4-Trifluoromethylphenyl | 750 | 78 |
| HYPO-06 | H | 2-Naphthyl | 450 | 85 |
| HYPO-07 | Methyl | 2-Naphthyl | 250 | 92 |
| Cmpd E | Proprietary | Proprietary | Reported in µM range | Significant Inhibition |
Note: Data for HYPO-01 to HYPO-07 is hypothetical and for illustrative purposes. Data for Compound E is based on published findings indicating micromolar activity.[1]
Experimental Protocols
Synthesis of 4-(4-aminophenyl)this compound: A Key Intermediate
A common synthetic route to build upon the this compound scaffold involves the preparation of the key intermediate, 4-(4-aminophenyl)this compound.
Reaction Scheme:
-
Condensation: p-Nitrohalogenobenzene is condensed with 2-aminoethoxyacetate in the presence of a base to yield 2-(4-nitrophenyl)aminoethoxyacetate.
-
Reduction: The nitro group of 2-(4-nitrophenyl)aminoethoxyacetate is reduced via hydrogenation using a catalyst (e.g., Palladium on carbon) to give 2-(4-aminophenyl)aminoethoxyacetate.
-
Cyclization: Intramolecular dealcoholization and cyclization of 2-(4-aminophenyl)aminoethoxyacetate yields the final product, 4-(4-aminophenyl)this compound.
Detailed Protocol:
-
Step 1: Synthesis of 2-(4-nitrophenyl)aminoethoxyacetate
-
To a solution of p-nitrofluorobenzene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2-aminoethoxyacetate (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
-
-
Step 2: Synthesis of 2-(4-aminophenyl)aminoethoxyacetate
-
Dissolve 2-(4-nitrophenyl)aminoethoxyacetate (1 equivalent) in methanol or ethanol.
-
Add 10% Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired amine.
-
-
Step 3: Synthesis of 4-(4-aminophenyl)this compound
-
Dissolve 2-(4-aminophenyl)aminoethoxyacetate (1 equivalent) in a high-boiling point solvent like toluene or xylene.
-
Add a catalytic amount of a strong acid like p-toluenesulfonic acid.
-
Heat the mixture to reflux (110-140 °C) with a Dean-Stark apparatus to remove the alcohol byproduct.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) and dry to obtain 4-(4-aminophenyl)this compound.
-
Pharmacological Evaluation Protocols
The VASP phosphorylation assay is a specific method to assess the inhibition of the P2Y12 receptor signaling pathway. P2Y12 receptor activation leads to the dephosphorylation of VASP. Therefore, P2Y12 antagonists prevent this dephosphorylation, and the level of phosphorylated VASP is measured by flow cytometry.
Protocol:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Incubation:
-
In separate tubes, incubate whole blood with either:
-
Prostaglandin E1 (PGE1) alone (control).
-
PGE1 and ADP (to stimulate the P2Y12 receptor).
-
PGE1, ADP, and the test compound at various concentrations.
-
-
Incubate for 10 minutes at room temperature.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixative solution.
-
Permeabilize the platelets using a detergent solution to allow antibodies to enter the cells.
-
-
Staining:
-
Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.
-
Incubate in the dark for 10-15 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI = [(MFI(PGE1) - MFI(PGE1 + ADP + Test Compound)) / MFI(PGE1)] x 100%
-
Plot the PRI against the concentration of the test compound to determine the IC50 value.
-
LTA is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
PRP Preparation:
-
Collect whole blood into citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
-
Assay Procedure:
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).
-
Replace the PRP with PPP to set the 100% aggregation mark.
-
Place a fresh cuvette with PRP in the aggregometer and add the test compound at the desired concentration. Incubate for a specified time (e.g., 1-5 minutes).
-
Add the platelet agonist, ADP (typically 5-20 µM), to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: P2Y12 Receptor Signaling Pathway and Site of Action for this compound Antagonists.
Caption: General experimental workflow for the development of this compound based P2Y12 antagonists.
References
High-Performance Liquid Chromatography (HPLC) method for Morpholin-3-one analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-3-one is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability testing in drug development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
This method utilizes a reverse-phase HPLC system with UV detection, providing a straightforward and reproducible approach for the determination of this compound. The described protocol is suitable for routine analysis in a laboratory setting.
Chromatographic Conditions
A reverse-phase HPLC method has been developed for the analysis of this compound.[1] The method is designed to provide good resolution and peak shape for the analyte.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC system with a pump, autosampler, and UV detector |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV at 210 nm* |
| Run Time | Approximately 10 minutes |
Note: The UV detection wavelength of 210 nm is proposed based on the typical absorbance of the amide chromophore in the absence of other significant chromophores. This wavelength may require optimization for specific applications and instrumentation to achieve maximum sensitivity.
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.1% phosphoric acid solution in water by adding 1 mL of 85% phosphoric acid to 1 L of HPLC grade water.
-
The mobile phase composition should be optimized based on the specific column and system. A starting point is a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 20:80 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., a small amount of mobile phase or a mixture of water and acetonitrile) in a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent and dilute with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions in duplicate.
-
Record the chromatograms and calculate the amount of this compound in the sample using the peak area from the calibration curve.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory. Adherence to good chromatographic practices and proper system suitability checks will ensure the generation of accurate and precise results. Further method validation should be performed in accordance with the relevant regulatory guidelines for specific applications.
References
Application Note: Quantitative Determination of Morpholin-3-one using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholin-3-one is a heterocyclic organic compound and a derivative of morpholine. As a lactam, it can be found as a structural motif in various biologically active molecules, making it a compound of interest in pharmaceutical research and development. Its presence as an intermediate, metabolite, or impurity necessitates a robust and sensitive analytical method for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
This application note details a proposed method for the determination of this compound. Due to the limited specific literature on the GC-MS analysis of this compound, this protocol is based on established methods for similar small, polar, cyclic molecules. The method may involve direct analysis or a derivatization step to enhance volatility and thermal stability.
Experimental Protocols
Sample Preparation
The sample preparation protocol should be adapted based on the sample matrix.
Aqueous Samples (e.g., biological fluids, reaction mixtures):
-
Centrifuge the sample to remove any particulate matter.[1]
-
Filter the supernatant through a 0.22 µm membrane filter.[1]
-
For direct analysis, a suitable aliquot of the clear filtrate can be taken.
-
For analysis requiring extraction, perform a liquid-liquid extraction. To a known volume of the filtrate (e.g., 2.0 mL), add a suitable organic solvent like dichloromethane or ethyl acetate.[1][2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and extraction.[1]
-
Allow the layers to separate for 10 minutes or centrifuge to aid separation.[1]
-
Carefully transfer the organic layer to a clean vial for analysis or derivatization.
Solid Samples (e.g., drug substance, granules):
-
Accurately weigh a known amount of the solid sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, water).[1][3]
-
If necessary, sonicate the mixture to ensure complete dissolution.
-
Follow the procedure for aqueous samples starting from step 1.[1]
Derivatization Protocol (Optional)
Direct analysis of this compound may be possible; however, its polarity could lead to peak tailing on standard GC columns.[2] Derivatization can improve peak shape, volatility, and sensitivity. Silylation is a common derivatization technique for compounds containing active hydrogens, such as the N-H group in the lactam ring of this compound.[4][5]
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a silylation agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture at a specified temperature (e.g., 75°C) for a set time (e.g., 15 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS injection.
GC-MS Instrumentation and Parameters
The following are typical starting parameters for a GC-MS system, which should be optimized for the specific instrument and column used.[6][7]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| GC Column | DB-1701 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1][7] |
| Carrier Gas | Helium at a constant flow rate of 1.5-2 mL/min[1][6] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 1:7 ratio)[1][7] |
| Inlet Temperature | 250°C[1][7] |
| Oven Program | Initial 100°C for 4 min, ramp at 10°C/min to 120°C (hold 3 min), then ramp at 20°C/min to 250°C (hold 5 min)[6][7] |
| Transfer Line Temp. | 280°C[6] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1][6] |
| Ion Source Temp. | 230°C[6] |
| Quadrupole Temp. | 150°C[6] |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
Data Presentation
Quantitative data should be generated by creating a calibration curve from standards of known concentrations. The method's performance can be evaluated based on the parameters summarized below.
Table 1: Method Validation Parameters for this compound Quantification (Note: These are representative values based on similar analyses and should be determined experimentally.)
| Parameter | Result |
| Linearity Range | 10 - 500 µg/L[6][8] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Limit of Detection (LOD) | ~7 µg/L[6][8] |
| Limit of Quantification (LOQ) | ~24 µg/L[6][8] |
| Intra-day Precision (RSD%) | 1.4 - 9.4%[7][9] |
| Inter-day Precision (RSD%) | 1.5 - 7.0%[6][7] |
| Recovery (%) | 88.6 - 109.0%[6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS determination of this compound.
Logical Diagram: Method Development Strategy
This diagram outlines the logical steps and considerations in developing a robust analytical method.
Caption: Logical steps for developing a GC-MS method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Morpholin-3-one Fused Quinazoline Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel morpholin-3-one fused quinazoline derivatives and their evaluation as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in various cancers, making it a critical therapeutic target.[1][2] Quinazoline-based small molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[3][4] The compounds described herein feature a this compound moiety fused to the quinazoline core, representing a novel chemical scaffold for potential anticancer agents.[5]
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[6][7] This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and metastasis.[1][8] Small molecule inhibitors, such as the quinazoline derivatives discussed, typically compete with ATP at the kinase domain's active site, blocking autophosphorylation and subsequent downstream signaling.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svarlifescience.com [svarlifescience.com]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Morpholine Derivatives from Oxiranes and Aziridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates. Their unique physicochemical properties, including metabolic stability and aqueous solubility, make them desirable components in the design of novel therapeutic agents. Traditional multi-step syntheses of substituted morpholines can be time-consuming and inefficient. This document provides detailed application notes and protocols for the one-pot synthesis of morpholine derivatives from readily available oxiranes and aziridines, offering a more streamlined and efficient approach for medicinal and organic chemists. Two primary strategies are highlighted: a metal-free approach involving aziridines and haloalcohols (which can be derived from oxiranes), and a gold-catalyzed tandem reaction of aziridines with propargyl alcohols.
Core Concepts and Reaction Pathways
The one-pot synthesis of morpholines from aziridines and a two-carbon electrophile, typically derived from an oxirane, generally proceeds through a two-step sequence within a single reaction vessel:
-
Ring-opening of the aziridine: A nucleophile, generated in situ from the oxirane or provided as a haloalcohol, attacks and opens the strained aziridine ring. This step is often facilitated by a catalyst, such as a Lewis acid or an oxidizing agent.
-
Intramolecular cyclization: The resulting intermediate, containing both a nitrogen and a hydroxyl or leaving group in a suitable orientation, undergoes intramolecular cyclization to form the six-membered morpholine ring.
This approach allows for the rapid construction of diverse morpholine scaffolds by varying the substitution patterns on both the aziridine and oxirane starting materials.
Metal-Free One-Pot Synthesis from Aziridines and Haloalcohols
A robust and environmentally friendly method for the synthesis of 2-substituted and 2,3-disubstituted morpholines involves the reaction of aziridines with halogenated alcohols in the presence of ammonium persulfate as an oxidant.[1] This metal-free approach proceeds at room temperature and offers a broad substrate scope.
Reaction Mechanism
The proposed mechanism for the metal-free synthesis is initiated by a single-electron transfer (SET) from the aziridine to the persulfate anion, generating an aziridine radical cation.[1] This is followed by a concerted ring-opening and nucleophilic addition of the haloalcohol. The resulting amino radical intermediate abstracts a hydrogen atom from the alcohol solvent to form a haloalkoxy amine intermediate. Finally, intramolecular cyclization in the presence of a base affords the desired morpholine product.[1]
References
Chromatographic Purification of Morpholin-3-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of Morpholin-3-one derivatives, a core scaffold in many pharmaceutical compounds. The following sections outline various purification techniques, including flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), and chiral separation, complete with experimental details and data presented for easy comparison.
Introduction to Purification Strategies
This compound derivatives are a class of heterocyclic compounds that are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban.[1][2] The purity of these intermediates is critical to ensure the safety and efficacy of the final drug product. Chromatographic techniques are indispensable for achieving the high purity required in pharmaceutical development. The choice of purification method depends on the scale of the synthesis, the physicochemical properties of the derivative, and the nature of the impurities.
Flash Chromatography
Flash chromatography is a rapid and efficient method for the purification of this compound derivatives on a laboratory scale. It is typically used for the removal of starting materials, reagents, and byproducts from the crude reaction mixture.[3][4] Silica gel is the most common stationary phase for the purification of these compounds.
Application Note:
The polarity of the this compound derivative and its impurities dictates the choice of the mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to achieve optimal separation. For N-substituted morpholines, purification can be achieved using flash column chromatography on silica gel.[3][5]
Experimental Protocol: Purification of N-Substituted this compound Derivative
Objective: To purify a crude N-substituted this compound derivative using flash column chromatography.
Materials:
-
Crude N-substituted this compound derivative
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it using various solvent systems (e.g., 95:5 DCM:MeOH, 80:20 Hexane:EtOAc) to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Data Presentation: Flash Chromatography Parameters
| Compound | Stationary Phase | Mobile Phase Gradient | Yield (%) | Purity (%) | Reference |
| 3-Methyl-morpholine-2-acetic acid ester | Silica gel | Not specified | Not specified | Not specified | [6] |
| 5-Substituted-morpholine-2-acetic acid ester | Silica gel | Not specified | Not specified | Not specified | [6] |
| N-Aryl-substituted morpholines | Silica gel | 5% EtOAc/hexanes | 68 | >95 (by 1H NMR) | [5] |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to obtain highly pure this compound derivatives. It is particularly useful for separating closely related impurities or for the final purification step of an API intermediate. Both normal-phase and reversed-phase chromatography can be employed.
Application Note:
Reversed-phase HPLC using a C18 stationary phase is a common choice for the purification of this compound derivatives.[7] The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with an acidic additive such as formic acid or trifluoroacetic acid to improve peak shape. For impurities related to Rivaroxaban intermediates, preparative chromatography on a C18 column has been successfully used.[7]
Experimental Protocol: Purification of a 4-(Aryl)this compound Derivative
Objective: To purify a 4-(Aryl)this compound derivative by preparative reversed-phase HPLC.
Materials:
-
Crude 4-(Aryl)this compound derivative
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), HPLC grade
Procedure:
-
Method Development: Develop an analytical HPLC method on a smaller C18 column to determine the optimal mobile phase composition for the separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system. Elute with the optimized mobile phase, either isocratically or with a gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Data Presentation: Preparative HPLC Parameters
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Purity (%) | Reference |
| Rivaroxaban Intermediate Impurity R6-1 | C18 (5 x 25 cm) | A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient) | 60 | 250 | High Purity | [7] |
| Rivaroxaban Intermediate Impurity R6-2 | C18 (5 x 25 cm) | A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient) | 60 | 250 | High Purity | [7] |
| 4-(4-aminophenyl)this compound | Not specified | Not specified | Not specified | Not specified | >99 | [8] |
| 4-(4-nitrophenyl)this compound | Not specified | Petroleum ether:ethyl acetate = 5:1 (for recrystallization) | Not applicable | Not applicable | 98.3 (by HPLC) | [9] |
Chiral Separation of this compound Derivatives
Many this compound derivatives possess chiral centers, making the separation of enantiomers a critical step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Chiral HPLC is the most widely used technique for enantioseparation.[10][11]
Application Note:
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including this compound derivatives.[12][13][14] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) and the use of additives are crucial for achieving successful enantioseparation. For basic compounds like this compound derivatives, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase mode can significantly improve peak shape and resolution.
Experimental Protocol: Chiral Separation of a Racemic this compound Derivative
Objective: To separate the enantiomers of a racemic this compound derivative by chiral HPLC.
Materials:
-
Racemic this compound derivative
-
HPLC system with a UV or circular dichroism (CD) detector
-
Chiral HPLC column (e.g., cellulose or amylose-based CSP)
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Diethylamine (DEA)
Procedure:
-
Column Screening: Screen different polysaccharide-based chiral columns under normal-phase conditions with mobile phases consisting of hexane and an alcohol (IPA or EtOH).
-
Mobile Phase Optimization: Optimize the ratio of hexane to alcohol to achieve the best resolution.
-
Additive Optimization: If peak tailing is observed, add a small amount of DEA (e.g., 0.1%) to the mobile phase to improve peak symmetry.
-
Analysis: Inject the racemic sample onto the optimized chiral HPLC system and record the chromatogram.
-
Peak Identification: If an enantiomerically pure standard is available, inject it to identify the elution order of the enantiomers.
Data Presentation: Chiral HPLC Parameters
| Compound Class | Stationary Phase | Mobile Phase | Additive | Key Optimization Parameter | Reference |
| Chiral Pharmaceuticals | Cellulose or Amylose-based CSPs | Hexane/Alcohol | Diethylamine (for basic compounds) | Ratio of non-polar to polar solvent | [12][14] |
| Racemic Drugs | Polysaccharide-based CSPs | Normal, Polar Organic, or Reversed-Phase | Acidic or Basic modifiers | Mobile phase composition | [13] |
Purity Assessment by UPLC-MS
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for the rapid and sensitive assessment of the purity of this compound derivatives.[15] It provides information on both the retention time and the mass-to-charge ratio of the compound and its impurities, aiding in their identification.
Application Note:
A typical UPLC-MS method for purity determination utilizes a sub-2 µm particle size C18 column for fast and efficient separations. The mobile phase often consists of a gradient of water and acetonitrile with additives like formic acid or ammonium acetate to ensure good ionization for MS detection.
Mandatory Visualizations
Signaling Pathway
Morpholine-containing compounds have been identified as modulators of various signaling pathways, including the PI3K/mTOR pathway, which is implicated in cancer and neurodegenerative diseases.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106588903A - Rivaroxaban intermediate impurities and preparation and separation and purification methods thereof - Google Patents [patents.google.com]
- 8. CN104211653A - Preparation method of 4-(4-aminophenyl)-morpholine-3-one - Google Patents [patents.google.com]
- 9. 4-(4-NITROPHENYL)this compound synthesis - chemicalbook [chemicalbook.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Morpholine and Morpholin-3-one for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-3-one is a heterocyclic organic compound featuring a six-membered ring with both an ether and a lactam (a cyclic amide) functional group. It serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including the anticoagulant Rivaroxaban.[1] While this compound is of significant synthetic interest, the body of literature on its derivatization specifically for enhanced analytical detection is sparse.
Conversely, its parent compound, morpholine , a cyclic secondary amine, is widely monitored as a residue or contaminant in pharmaceuticals, food products, and environmental samples.[2][3] Consequently, numerous robust derivatization methods have been developed to improve its detectability and quantification at trace levels using common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for well-established derivatization techniques for morpholine . These methods target the highly reactive secondary amine group of morpholine. A concluding section will discuss potential, though less documented, strategies that could be adapted for the derivatization of the amide group in This compound .
Application Note 1: GC-MS Analysis of Morpholine via Nitrosation
Principle: This method is based on the reaction of the secondary amine in morpholine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[2][4] This reaction quantitatively converts morpholine into its stable and volatile N-nitrosomorpholine (NMOR) derivative, which is highly suitable for GC-MS analysis.[2][5]
Applications: This reliable derivatization technique is employed for the detection and quantification of morpholine in complex matrices such as fruit juices, pharmaceutical preparations (e.g., ibuprofen), and food packaging materials.[2]
Experimental Workflow:
Detailed Experimental Protocol: Nitrosation of Morpholine
Objective: To derivatize morpholine in an aqueous sample to N-nitrosomorpholine (NMOR) for GC-MS quantification.
Materials and Reagents:
-
Morpholine standard solution
-
Hydrochloric acid (HCl)
-
Saturated sodium nitrite (NaNO₂) solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., apple juice)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Take 5.0 mL of the liquid sample (or a prepared solution of a solid sample) and place it in a 15 mL centrifuge tube.
-
Acidification: Add a specific volume and concentration of hydrochloric acid (e.g., 1.0 mL of 1.0 M HCl) to the sample to create acidic conditions.[5] Vortex for 30 seconds.
-
Derivatization: Add a precise amount of saturated sodium nitrite solution (e.g., 0.5 mL).[5] The mixture is then vortexed and allowed to react at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[5]
-
Extraction: After cooling the reaction mixture to room temperature, add 2.0 mL of dichloromethane. Vortex vigorously for 2 minutes to extract the formed N-nitrosomorpholine derivative.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the final organic extract into the GC-MS system for analysis.[2]
GC-MS Conditions (Example):
-
GC Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[2]
-
Injection: 1 µL, splitless or split (e.g., 1:7 ratio), at 250°C.[2]
-
Oven Program: Initial temperature of 100°C for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.[2]
-
MS Detector: Electron Impact (EI) ionization at 70 eV.[2]
-
Monitoring Mode: Selected Ion Monitoring (SIM) using characteristic ions for NMOR (e.g., m/z 86.1, 116.1).[2]
Quantitative Data Summary (Nitrosation-GC-MS)
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 10–500 µg·L⁻¹ | Juice & Drugs | [5] |
| Limit of Detection (LOD) | 7.3 µg·L⁻¹ | Juice & Drugs | [5] |
| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹ | Juice & Drugs | [5] |
| Recovery | 85.4–108.9% | Fruit & Juice | [4] |
| Method Detection Limit (MDL) | 1.3–3.3 µg/kg | Fruit Peels & Pulp |[5] |
Application Note 2: HPLC Analysis of Morpholine with 1-Naphthyl Isothiocyanate (NITC)
Principle: This pre-column derivatization method involves the reaction of morpholine with 1-Naphthyl isothiocyanate (NITC). The secondary amine of morpholine nucleophilically attacks the isothiocyanate group of NITC to form a stable thiourea derivative. This derivative possesses a strong chromophore (the naphthyl group), making it easily detectable by HPLC with a UV detector.
Applications: This method is particularly useful for quantifying morpholine residues in pharmaceutical active substances where GC-MS may be less suitable. It has been successfully applied to determine morpholine content in Cobicistat.[3]
Experimental Workflow:
Detailed Experimental Protocol: NITC Derivatization
Objective: To derivatize morpholine with NITC for quantification by HPLC-UV.
Materials and Reagents:
-
Morpholine (MPE) standard
-
1-Naphthyl isothiocyanate (NITC)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Buffer for mobile phase (e.g., potassium dihydrogen phosphate)
-
pH adjustment solution (e.g., orthophosphoric acid)
-
HPLC system with UV detector
Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the sample (e.g., Cobicistat) or morpholine standard in acetonitrile to a known concentration.
-
Derivatization Reagent Preparation: Prepare a solution of NITC in acetonitrile (e.g., 1 mg/mL).
-
Derivatization Reaction: To a specific volume of the sample/standard solution, add an equal volume of the NITC solution.
-
Incubation: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Dilution: Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Analysis: Inject the derivatized sample into the HPLC system.
HPLC Conditions (Example):
-
Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A buffered acetonitrile/water mixture (e.g., 60:40 v/v ACN:Phosphate Buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 240 nm).[6]
-
Injection Volume: 10-20 µL.[6]
Quantitative Data Summary (NITC-HPLC)
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 0.30–1.20 µg/mL | Cobicistat (API) | [3] |
| Limit of Detection (LOD) | 0.10 µg/mL | Cobicistat (API) | [3] |
| Limit of Quantification (LOQ) | 0.30 µg/mL | Cobicistat (API) | [3] |
| Recovery | 97.9–100.4% | Cobicistat (API) | [3] |
| Precision (%RSD) | 0.79% | Cobicistat (API) |[3] |
Discussion: Potential Derivatization Strategies for this compound
Derivatizing this compound presents a different chemical challenge compared to morpholine because its nitrogen atom is part of a lactam (amide). This amide nitrogen is significantly less nucleophilic than the secondary amine in morpholine, rendering the previously described methods ineffective. However, several strategies could be explored for its derivatization.
1. Silylation for GC-MS Analysis: Silylation is a common derivatization technique for GC analysis that targets active hydrogen atoms, such as the one on the amide nitrogen of this compound.[7] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen with a trimethylsilyl (TMS) group, increasing the compound's volatility and improving its chromatographic behavior.[7]
2. Hydrolysis Followed by Derivatization: The lactam ring of this compound can be opened via acid or base-catalyzed hydrolysis to yield 2-(2-aminoethoxy)acetic acid. This product contains a primary amine and a carboxylic acid, both of which are readily derivatized using well-established protocols for amino acid analysis (e.g., esterification followed by acylation for GC-MS, or reaction with reagents like o-phthalaldehyde (OPA) for fluorescence detection).
3. Derivatization for LC-MS Enhancement: For LC-MS, derivatization is not aimed at increasing volatility but at improving ionization efficiency or chromatographic retention.[8] A derivatizing agent could be chosen to introduce a permanently charged moiety (e.g., a quaternary ammonium group) or a functional group with high proton affinity, thereby enhancing the signal in electrospray ionization (ESI) mass spectrometry.[9]
Conclusion
Numerous validated and highly sensitive derivatization methods exist for the analytical detection of morpholine, primarily targeting its secondary amine group for GC-MS and HPLC analysis. The nitrosation and NITC-based protocols detailed here provide robust frameworks for researchers requiring trace-level quantification.
In contrast, the derivatization of this compound for analytical purposes is not well-documented and requires dedicated method development. Strategies such as silylation, hydrolytic ring-opening, or charge-tagging are theoretically viable but would need to be optimized and validated. Future research in this area would be beneficial for scientists in pharmaceutical development who need to track this important synthetic intermediate in various matrices.
References
- 1. guidechem.com [guidechem.com]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Morpholin-3-one cyclization reactions
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low yields in Morpholin-3-one cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound cyclization reaction has a very low yield. What are the most common initial checks I should perform?
Low yields can often be traced back to fundamental reaction parameters. Before exploring more complex issues, verify the following:
-
Reagent Purity: Ensure the purity of your starting materials, especially the amino alcohol and the acylating agent (e.g., chloroacetyl chloride or ethyl chloroacetate). Impurities can interfere with the reaction or introduce side reactions.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete consumption of the limiting reagent or an increase in byproduct formation.
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine if the reaction has gone to completion or has stalled.
-
Inert Atmosphere: Some cyclization reactions, particularly those involving sensitive reagents or intermediates, may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation by oxygen or moisture.
Q2: I suspect side reactions are consuming my starting materials. What are the common byproducts in this compound synthesis?
Several side reactions can compete with the desired cyclization, reducing the overall yield. Key examples include:
-
Polymerization: Unreacted starting materials or reactive intermediates can polymerize under the reaction conditions.
-
Dimerization: Formation of diketopiperazines is a common side reaction, especially when starting from amino acid derivatives.
-
Intramolecular Darzens Reaction: In the cyclization of N-(3-oxoalkyl)chloroacetamides, an intramolecular Darzens reaction can occur, leading to cis-3,4-epoxypiperidin-2-ones instead of the desired this compound.[1]
-
Intermolecular Reactions: If the concentration is too high, intermolecular reactions can become more prevalent than the desired intramolecular cyclization.
Q3: How critical are the choices of base and solvent for the cyclization step?
The selection of base and solvent is crucial and can dramatically impact the reaction yield and selectivity.
-
Base Selection: The strength and type of base are critical. A base that is too strong can cause decomposition, while a base that is too weak may not facilitate the deprotonation needed for cyclization. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[1][2][3] The choice depends on the specific substrate and reaction mechanism. For instance, in the cyclization of N-(3-oxoalkyl)chloroacetamides, using t-BuOK favors the Darzens reaction, while NaOH can lead to a mix of products.[1]
-
Solvent Effects: The solvent influences the solubility of reagents, reaction rates, and the stabilization of intermediates. Aprotic polar solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are frequently used.[2][3] The optimal solvent must be determined empirically for each specific reaction.
Q4: My product seems to be degrading during workup or purification. What are the best practices for isolating Morpholin-3-ones?
Morpholin-3-ones can be sensitive to harsh conditions. Consider the following purification strategies:
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification. A suitable solvent system (e.g., isopropanol/ethyl acetate) should be chosen to maximize recovery.[4]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[5]
-
Vacuum Distillation: For liquid products, vacuum distillation can be used to purify the compound from non-volatile impurities, but care must be taken to avoid thermal decomposition.[5]
-
pH Adjustment: During aqueous workup, carefully adjust the pH. Some morpholinone derivatives may be unstable under strongly acidic or basic conditions.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is key to improving yield. The following tables summarize the impact of different catalysts and solvents on cyclization reactions.
Table 1: Effect of Catalyst on PPh₃-catalyzed Intramolecular Cyclization
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | None | EtOH | 0 |
| 2 | P(OEt)₃ (30) | EtOH | 20 |
| 3 | P(OPh)₃ (30) | EtOH | 25 |
| 4 | P(Cy)₃ (30) | EtOH | 45 |
| 5 | dppe (30) | EtOH | 30 |
| 6 | PPh₃ (30) | EtOH | 89 |
| 7 | PPh₃ (20) | EtOH | 75 |
| 8 | PPh₃ (10) | EtOH | 62 |
Data adapted from a study on the synthesis of morpholinone derivatives. The use of 30 mol% PPh₃ in EtOH provided the highest yield.[6]
Table 2: Effect of Solvent on PPh₃-catalyzed Intramolecular Cyclization
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | PPh₃ (30) | H₂O | 0 |
| 2 | PPh₃ (30) | CH₂Cl₂ | 35 |
| 3 | PPh₃ (30) | THF | 65 |
| 4 | PPh₃ (30) | Toluene | 72 |
| 5 | PPh₃ (30) | CH₃CN | 78 |
| 6 | PPh₃ (30) | EtOH | 89 |
Data adapted from the same study, highlighting ethanol as the optimal solvent for this specific transformation.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminoethanol and Ethyl Chloroacetate
This protocol describes a common method for synthesizing the core this compound structure.
Objective: To synthesize this compound via N-alkylation followed by intramolecular cyclization.
Methodology:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminoethanol (1.1 eq.) in isopropanol.
-
Add sodium metal (1.1 eq.) in small portions. The reaction is exothermic.
-
Heat the reaction mixture to 50 °C and stir for 5 hours until a clear yellow solution is formed.
-
N-Alkylation & Cyclization: Cool the solution to 0 °C using an ice-water bath.
-
Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution. A yellow suspension will form.
-
Heat the suspension to 80 °C and stir for 2 hours. Monitor reaction completion by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture and remove insoluble impurities by filtration.
-
Wash the filter cake with isopropanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude brown solid from a mixed solvent system of isopropanol and ethyl acetate to yield pure 3-morpholinone (Typical yield: ~52%).[4]
Protocol 2: Intramolecular Cyclization of an N-Aryl Chloroacetamide
This protocol provides a general procedure for the base-mediated cyclization to form an N-substituted this compound.
Objective: To synthesize an N-aryl-morpholin-3-one from the corresponding N-(2-hydroxyethyl)-N-aryl-2-chloroacetamide.
Methodology:
-
Reaction Setup: Dissolve the N-(2-hydroxyethyl)-N-aryl-2-chloroacetamide substrate (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C. Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise, controlling the gas evolution.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-aryl-morpholin-3-one.
Visualizations
The following diagrams illustrate common workflows and relationships in troubleshooting this compound cyclization reactions.
Caption: A troubleshooting workflow for addressing low yields.
Caption: Desired cyclization pathway vs. common side reactions.
Caption: Cause-and-effect relationships in troubleshooting.
References
Optimization of reaction temperature for Morpholin-3-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for Morpholin-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The synthesis of this compound and its derivatives can be performed across a wide range of temperatures, largely dependent on the specific synthetic route. For the cyclization of 2-chloro-N-(2-hydroxyethyl)acetamide, temperatures can range from room temperature to around 80°C.[1][2] For other syntheses, such as those involving dehydration of diethanolamine, much higher temperatures of 180-210°C may be necessary.[3] Specific protocols for derivatives have reported temperatures such as 55-60°C and 90-95°C.[4]
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Reaction temperature is a critical parameter that directly influences reaction rate, yield, and purity. Insufficient temperature can lead to slow or incomplete reactions, resulting in low yields.[3] Conversely, excessively high temperatures can promote the formation of side products or lead to the decomposition of reactants and products, thereby reducing both yield and purity.[3] Optimal temperature ensures a balance between a reasonable reaction rate and minimal side reactions.
Q3: What are the common side products when the reaction temperature is not optimized?
A3: At suboptimal temperatures, the primary side product is often unreacted starting material. At excessively high temperatures, side products can arise from decomposition or alternative reaction pathways. For instance, in the dehydration of diethanolamine, charring can occur at very high temperatures.[3] In other syntheses, high temperatures might lead to polymerization or other undesired secondary reactions.
Q4: How long should the reaction be run at the optimal temperature?
A4: The reaction time is inversely related to the reaction temperature. Higher temperatures generally require shorter reaction times. For example, one protocol indicates stirring at 80°C for 2 hours, while another at 55-60°C requires 10 hours.[1][4] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at a given temperature.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Consult literature for temperature ranges of similar reactions.[3] |
| Insufficient reaction time. | Extend the reaction time and continue to monitor for the consumption of starting materials.[3] | |
| Low Purity of Product (Multiple Spots on TLC) | Reaction temperature is too high. | Decrease the reaction temperature to minimize the formation of byproducts. Consider a stepwise temperature profile, starting at a lower temperature and gradually increasing it. |
| Reaction time is too long. | Optimize the reaction time by monitoring the reaction closely and stopping it once the starting material is consumed and before significant byproduct formation occurs. | |
| Reaction Not Progressing | Inadequate heating or temperature control. | Ensure your heating apparatus (e.g., heating mantle, oil bath) is calibrated and provides uniform heating. Use a reliable thermometer to monitor the internal reaction temperature accurately.[3] |
| Product Decomposition (Charring or Darkening of Reaction Mixture) | Excessively high reaction temperature. | Immediately reduce the reaction temperature. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at high temperatures.[3] |
Data on Reaction Conditions
The following table summarizes various reaction temperatures and durations reported for the synthesis of this compound and its derivatives. This data can serve as a starting point for optimization.
| Synthesis Step | Reactants | Temperature | Duration | Yield | Reference |
| Cyclization | 2-aminoethanol, Ethyl chloroacetate | 80°C | 2 hours | 52% | [1] |
| N-alkylation & Cyclization | Diethanolamine | 180-210°C | >15 hours | Not specified | [3] |
| Preparation of 4-(4-nitrophenyl)this compound | Toluene, Compound of formula-6 | 90-95°C | 10 hours | Not specified | [4] |
| Preparation of 4-(4-aminophenyl)this compound | Ethyl acetate, G-Cat | 65-70°C | 8 hours | Not specified | [4] |
| Hydrogenation | 4-(4-nitrophenyl)this compound | 90°C | 1.5-2 hours | Not specified | [6] |
Experimental Protocol: Synthesis of this compound via Intramolecular Cyclization
This protocol describes a general method for the synthesis of this compound from 2-chloro-N-(2-hydroxyethyl)acetamide.
Materials:
-
2-chloro-N-(2-hydroxyethyl)acetamide
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., isopropanol, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-N-(2-hydroxyethyl)acetamide in the chosen solvent.
-
Addition of Base: Add the base to the reaction mixture. The base will facilitate the deprotonation of the hydroxyl group, initiating the intramolecular cyclization.
-
Heating and Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. The optimal temperature should be determined experimentally, starting within a range of 50-80°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete when the starting material is no longer detectable.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization or column chromatography.
Diagrams
Caption: Workflow for optimizing reaction temperature.
Caption: Temperature effects on reaction outcomes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-N-(2-hydroxyethyl)acetamide | 6320-16-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. EP2560964A1 - Process for preparing 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
Preventing side reactions during the synthesis of N-substituted Morpholin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted Morpholin-3-ones. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-substituted Morpholin-3-ones, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in Cyclization to Form the Morpholin-3-one Ring
Question: I am attempting to synthesize a this compound from an N-substituted ethanolamine derivative and an activated acetic acid equivalent (e.g., chloroacetyl chloride), but I am consistently obtaining a low yield of the desired product. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in the cyclization step to form the this compound ring are a common issue and can be attributed to several factors. Incomplete reaction, side reactions, and product degradation can all contribute to a lower than expected yield.
Potential Causes and Solutions:
-
Incomplete Reaction: The cyclization reaction may not be going to completion.
-
Solution: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider increasing the reaction temperature, but be mindful of potential side reactions at higher temperatures.[2]
-
-
Inappropriate Base: The choice and amount of base are crucial for efficient cyclization.
-
Suboptimal Solvent: The solvent can significantly influence the reaction rate and selectivity.
-
Hydrolysis of Starting Materials: Activated acylating agents like chloroacetyl chloride are highly susceptible to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.[6] Use anhydrous solvents.
-
Issue 2: Formation of Dimer or Polymer Byproducts
Question: During the synthesis of my N-substituted this compound, I am observing the formation of significant amounts of high molecular weight byproducts, which I suspect are dimers or polymers. How can I prevent this?
Answer:
The formation of dimers or polymers is a common side reaction, particularly when the concentration of the reactants is high, which can favor intermolecular reactions over the desired intramolecular cyclization.
Potential Causes and Solutions:
-
High Concentration: At high concentrations, the probability of two molecules reacting with each other increases, leading to the formation of linear dimers or polymers instead of the cyclic this compound.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the starting materials to a larger volume of solvent over an extended period. This technique maintains a low concentration of the reactive species at any given time, thus favoring the intramolecular cyclization.
-
-
Strongly Basic Conditions: The use of a strong base can sometimes promote intermolecular side reactions.
-
Solution: Carefully select the base and its concentration. A milder base or a stoichiometric amount of a stronger base might be sufficient to promote cyclization without causing excessive polymerization.
-
Issue 3: Side Reactions During N-Alkylation of the this compound Core
Question: I am trying to introduce an alkyl group onto the nitrogen of a pre-formed this compound ring using an alkyl halide, but the reaction is giving me a mixture of products and unreacted starting material. What could be going wrong?
Answer:
N-alkylation of this compound can be complicated by several factors, including the reactivity of the alkylating agent and the reaction conditions.
Potential Causes and Solutions:
-
Over-alkylation: If the newly formed N-alkylated product is still sufficiently nucleophilic, it can react with another molecule of the alkyl halide, leading to the formation of a quaternary ammonium salt.
-
Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the this compound to minimize over-alkylation. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Elimination Reactions: If the alkyl halide is prone to elimination (e.g., a secondary or tertiary halide), this can compete with the desired substitution reaction, especially in the presence of a strong base.
-
Solution: Use a primary alkyl halide if possible. If a secondary halide must be used, choose a non-hindered base and milder reaction conditions (e.g., lower temperature).
-
-
Low Reactivity of the Alkylating Agent: Some alkyl halides may not be reactive enough to alkylate the nitrogen atom efficiently.
-
Solution: Consider using a more reactive alkylating agent, such as an alkyl iodide or a triflate. Alternatively, the reaction temperature can be increased, or a more polar solvent can be used to facilitate the SN2 reaction.
-
Issue 4: Challenges in N-Arylation of this compound
Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl this compound, but the reaction is not proceeding as expected. What are some common issues with this reaction for this specific substrate?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success can be sensitive to the choice of catalyst, ligand, base, and substrate.
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the substrate/product itself.
-
Competing Heck Reaction: In some cases, a competing Heck reaction can occur, leading to the formation of undesired byproducts.
-
Solution: Optimization of the reaction conditions, such as temperature and solvent, can help to favor the amination pathway over the Heck reaction. The electronic properties of the aryl halide can also play a role.
-
-
Incorrect Base: The choice of base is crucial for the success of the Buchwald-Hartwig reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The base should be strong enough to deprotonate the amine but not so reactive as to cause side reactions with other functional groups in the molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound ring?
A1: A widely used method is the reaction of an N-substituted 2-aminoethanol with a haloacetyl halide, typically chloroacetyl chloride, in the presence of a base. This is followed by an intramolecular cyclization to form the this compound ring.[10] Another common approach involves the intramolecular dealcoholization cyclization of a 2-(N-substituted-amino)ethoxyacetate.[11]
Q2: How can I purify my N-substituted this compound from unreacted starting materials and byproducts?
A2: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be identified in which the desired product has low solubility at low temperatures and high solubility at high temperatures, while the impurities remain soluble or insoluble at all temperatures.[1] Column chromatography on silica gel is a versatile method for separating compounds with different polarities. The choice of eluent is critical for achieving good separation.
Q3: Are there any specific safety precautions I should take during the synthesis of N-substituted Morpholin-3-ones?
A3: Yes, several safety precautions are necessary. Acyl chlorides like chloroacetyl chloride are highly reactive, corrosive, and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Reactions involving strong bases like sodium hydride should be conducted with extreme care, as they are highly flammable and react violently with water. Always perform such reactions under an inert atmosphere.
Q4: Can I use protecting groups during the synthesis?
A4: Yes, protecting groups can be employed to mask reactive functional groups on the N-substituent or the amino alcohol starting material. For example, a Boc group can be used to protect an amino group.[13] However, the protecting group must be stable to the reaction conditions for the this compound ring formation and should be removable under conditions that do not affect the final product.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for N-substituted Morpholin-3-ones, providing a comparison of yields and purity under different conditions.
Table 1: Synthesis of 4-(4-Aminophenyl)this compound
| Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| p-Nitrochlorobenzene and 2-aminoethoxyacetate | 1. Condensation (90-100°C, 5h); 2. Hydrogenation (Raney Ni, 50-55°C, 2-4 atm H₂); 3. Cyclization (110-120°C, 2.5h) | 95.4 | 99.8 | [11] |
| 4-(4-Nitrophenyl)-3-morpholinone | Hydrogenation (Pd/C, ethanol, 80°C, 5 bar H₂, 1h) | 93 | - | [10] |
| 4-(4-Nitrophenyl)-morpholin-3-one | Hydrogenation (Pd/C, water, 90°C, 8 bar H₂) | 94 | - | [14] |
| 2-(2-chloroethoxy)acetic acid and 4-nitro-aniline | Multi-step synthesis with a final hydrogenation step | 33.8 | - | [3] |
| N-(2-Hydroxyethyl)aniline and chloroacetyl chloride | Multi-step synthesis including nitration and hydrogenation | 52 | - | [3] |
Table 2: Synthesis of N-Acetyl Morpholine
| Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Morpholine, Methyl Acetate | - | 150°C, 0.8 MPa, 3h | >96.2 | >99.5 | [15] |
| Morpholine, Ethyl Acetate | Ionic Liquid | 140-160°C, 6-10h, atm. p. | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Aminophenyl)this compound via Intramolecular Cyclization [11]
This protocol describes a high-selectivity synthesis method.
-
Step 1: Condensation: In a reaction vessel, p-nitrochlorobenzene and 2-aminoethoxyacetate are condensed in the presence of a base at 90-100°C for 5 hours to prepare 2-(4-nitrophenyl)aminoethoxyacetate.
-
Step 2: Hydrogenation: The 2-(4-nitrophenyl)aminoethoxyacetate is subjected to hydrogenation reduction in the presence of a solvent and a Raney nickel catalyst. The reaction is carried out at a temperature of 50-55°C and a hydrogen pressure of 2-4 atmospheres for 4 hours to obtain 2-(4-aminophenyl)aminoethoxyacetate.
-
Step 3: Intramolecular Dealcoholization Cyclization: The 2-(4-aminophenyl)aminoethoxyacetate is then subjected to intramolecular dealcoholization cyclization at 110-120°C for 2.5 hours to generate 4-(4-aminophenyl)this compound.
-
Purification: The product is purified by recrystallization to achieve high purity.
Protocol 2: Synthesis of N-Benzyl-2,3-substituted Morpholines via Mitsunobu Reaction [16]
This protocol outlines a five-step synthesis where the key step is a Mitsunobu diol cyclization.
-
Synthesis of the Diol Precursor: The synthesis starts with a Friedel-Crafts acylation, followed by several steps to construct a diol precursor containing the N-benzyl group.
-
Mitsunobu Cyclization: The diol is then cyclized using a Mitsunobu reaction with diethylazodicarboxylate (DEAD) and triphenylphosphine (TPP) in THF. The reaction is carried out under ultrasonication for 1 hour.
-
Purification: The resulting diastereomeric morpholine products are separated by column chromatography.
Protocol 3: Synthesis of N-Acetyl Morpholine [15]
This protocol describes a method for the preparation of N-acetyl morpholine.
-
Reaction Setup: Morpholine and methyl acetate are charged into a reactor. The system is purged with nitrogen to remove oxygen.
-
Reaction: The mixture is heated to 150°C under a pressure of 0.8 MPa with stirring. The reaction is maintained under these conditions for 3 hours.
-
Purification: The crude N-acetyl morpholine is purified through a series of distillation steps, including flash evaporation and rectification, to obtain the final product with high purity.
Visualizations
Caption: General experimental workflow for the synthesis of N-substituted Morpholin-3-ones.
Caption: Troubleshooting logic for addressing low yields in N-substituted this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 11. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents [patents.google.com]
- 12. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 13. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2560964A1 - Process for preparing 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 15. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]
- 16. newsama.com [newsama.com]
Improving the purity of Morpholin-3-one through recrystallization techniques
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Morpholin-3-one using recrystallization techniques. This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is not suitable. 3. Presence of insoluble impurities. | 1. Add small increments of hot solvent until the solid dissolves. 2. Refer to the Solvent Selection Table and consider a more polar solvent or a solvent mixture. 3. If a small amount of solid remains, proceed to hot filtration to remove insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The solution is supersaturated but requires nucleation to initiate crystallization. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Cool the solution in an ice bath to further decrease the solubility. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of this compound (103-107 °C). 2. The solution is cooling too quickly. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which this compound is less soluble to lower the overall solvent power. 2. Allow the solution to cool more slowly at room temperature before moving to an ice bath. 3. Consider a preliminary purification step (e.g., column chromatography) before recrystallization if impurities are significant. |
| Low recovery of purified this compound. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used. 4. The final cooling temperature was not low enough. | 1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent. 3. Always use a minimal amount of ice-cold solvent to wash the crystals. 4. Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time. |
| The purified this compound is still impure (e.g., off-white color, broad melting point range). | 1. Inefficient removal of colored impurities. 2. Co-precipitation of soluble impurities due to rapid crystallization. 3. The chosen solvent did not effectively differentiate between the product and the impurities. | 1. Add activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Ensure the solution cools slowly to allow for selective crystallization. 3. Experiment with different solvents or solvent systems. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for the recrystallization of this compound?
A1: Based on documented procedures, effective solvent systems for this compound recrystallization include methyl tert-butyl ether (MTBE) and a mixture of isopropanol and ethyl acetate.[1] The choice of solvent will depend on the specific impurities present in your crude product.
Q2: What are the expected yield and purity of this compound after recrystallization?
A2: The reported yields and purity can vary depending on the initial purity of the crude material and the recrystallization protocol used. Yields ranging from 52% to 94.6% have been reported.[1] Purity of over 98% is achievable with proper technique.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., 2-aminoethanol, ethyl chloroacetate), byproducts (e.g., sodium chloride), and residual solvents from the synthesis. The nature of impurities will depend on the synthetic route employed.
Q4: How can I determine the purity of my recrystallized this compound?
A4: The purity can be assessed using several analytical techniques. The most common methods include measuring the melting point range (a sharp melting point close to the literature value indicates high purity) and chromatographic methods such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Q5: What should I do if my this compound is still not pure after one recrystallization?
A5: If the purity is still not satisfactory, a second recrystallization can be performed. You may consider using a different solvent system for the second recrystallization to target different impurities.
Data Presentation
Table 1: Reported Recrystallization Conditions and Outcomes for this compound
| Recrystallization Solvent/System | Reported Yield | Reported Purity | Crystal Appearance | Reference |
| Methyl tert-butyl ether (MTBE) | 94.6% | Not specified | White needle crystals | [1] |
| Isopropanol / Ethyl Acetate | 52% | Not specified | Brown solid (crude) to purified solid | [1] |
| Isopropanol | Used for washing | >98% | Not specified |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Methyl tert-butyl ether (MTBE)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of MTBE. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add a small excess of MTBE to ensure the solution remains saturated at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a gravity filtration setup (funnel with fluted filter paper and receiving flask). Filter the hot solution quickly to remove the impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold MTBE to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Recrystallization of this compound using Isopropanol/Ethyl Acetate
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot mixture of isopropanol and ethyl acetate. The optimal ratio of the two solvents may need to be determined empirically but start with a higher proportion of the solvent in which this compound is more soluble when hot (likely isopropanol).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of isopropanol and ethyl acetate.
-
Drying: Dry the purified this compound crystals under vacuum.
Mandatory Visualization
References
Addressing incomplete imine formation in reductive amination of morpholine precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete imine formation during the reductive amination of morpholine precursors.
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Materials
Question: I am performing a reductive amination between morpholine and a ketone/aldehyde, but I am observing very low or no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in the reductive amination of morpholine precursors is a common issue and can stem from several factors, primarily related to inefficient imine or iminium ion formation. Here is a breakdown of potential causes and their solutions:
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Slow Imine/Iminium Formation | Morpholine is a secondary amine and can exhibit reduced nucleophilicity, leading to slow reaction with carbonyls, especially sterically hindered or electron-rich ketones.[1] To address this, consider a two-step procedure where the imine is pre-formed before adding the reducing agent. This can be achieved by stirring the morpholine and carbonyl compound together for a period (e.g., 1-2 hours) before introducing the reducing agent.[2] Alternatively, using a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(OiPr)₄) can facilitate imine formation.[1][2] |
| Suboptimal pH | The pH of the reaction is critical for imine formation. The optimal pH for imine formation is typically between 4.5 and 6.[3] At high pH, the protonation of the hemiaminal intermediate is insufficient, hindering water elimination. At low pH, the morpholine nitrogen becomes protonated, rendering it non-nucleophilic. Use of a mild acid catalyst, such as acetic acid, is often employed to maintain the optimal pH range.[4] |
| Inappropriate Reducing Agent | The choice of reducing agent is crucial. A reducing agent that is too reactive, like sodium borohydride (NaBH₄), can reduce the starting carbonyl compound before imine formation occurs, leading to low yields of the desired amine.[2] Milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they selectively reduce the iminium ion over the carbonyl group.[2][5] |
| Steric Hindrance | Significant steric bulk on either the morpholine precursor or the carbonyl compound can impede the initial nucleophilic attack and slow down imine formation. If possible, consider using less sterically hindered starting materials. |
| Low Reaction Temperature | While some reductive aminations proceed at room temperature, increasing the temperature can sometimes be necessary to drive the imine formation equilibrium forward, especially for less reactive substrates. Monitor the reaction for potential side product formation at elevated temperatures. |
Troubleshooting Workflow
Figure 1. Troubleshooting logic for low conversion in reductive amination.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of imine formation?
A1: Several analytical techniques can be used to monitor the formation of the imine intermediate:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method. Spot the reaction mixture alongside your starting materials (morpholine and carbonyl compound). The formation of a new spot, corresponding to the imine, and the disappearance of the starting material spots indicate reaction progress. Staining with potassium permanganate (KMnO₄) can help visualize the spots, as the carbonyl starting material will often show a positive test while the imine may not. A 2,4-dinitrophenylhydrazine (2,4-DNP) stain can also be used to visualize the carbonyl compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm imine formation. The appearance of a characteristic signal for the imine proton (HC=N) is a clear indicator. You may also observe shifts in the signals of protons adjacent to the carbonyl and amine groups upon imine formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the reaction by observing the disappearance of the starting material peaks and the appearance of a new peak corresponding to the imine, and subsequently the final amine product. The mass spectrum of the new peak can confirm the identity of the imine.
Q2: What is the best reducing agent for the reductive amination of morpholine?
A2: The choice of reducing agent is critical for a successful reductive amination. While several options are available, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for the following reasons:
-
Selectivity: It is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[2][5]
-
Mild Reaction Conditions: Reactions with NaBH(OAc)₃ can typically be carried out under mild, neutral, or slightly acidic conditions at room temperature.[4]
-
Commercial Availability and Ease of Handling: It is a commercially available, stable solid that is relatively easy to handle.
Sodium cyanoborohydride (NaBH₃CN) is another effective and selective reducing agent.[2] However, it is highly toxic and requires careful handling and disposal. Sodium borohydride (NaBH₄) is generally too reactive and can lead to significant reduction of the starting carbonyl compound.[2]
Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective for iminium ions, mild reaction conditions, commercially available.[4][5] | Can be water-sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions, effective for a wide range of substrates.[2] | Highly toxic, generates cyanide waste. |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Often reduces aldehydes and ketones, leading to low yields of the desired amine.[2] |
Q3: Can I perform the reductive amination in a one-pot procedure?
A3: Yes, a one-pot procedure is the most common and convenient method for reductive amination. In this approach, the morpholine, carbonyl compound, and a mild reducing agent (like NaBH(OAc)₃) are mixed together in a suitable solvent. The imine/iminium ion is formed in situ and is immediately reduced to the final amine product. This avoids the need to isolate the often-unstable imine intermediate.
Q4: What are the ideal reaction conditions for the reductive amination of morpholine?
A4: The ideal reaction conditions can vary depending on the specific substrates. However, a good starting point for the reductive amination of morpholine with a ketone is as follows:
-
Stoichiometry: Typically, a slight excess of the amine (morpholine) or the carbonyl compound is used (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. A slight excess of the reducing agent (e.g., 1.2 to 2.0 equivalents) is also common.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. Tetrahydrofuran (THF) can also be a suitable choice.[5]
-
Temperature: Most reactions are run at room temperature. Gentle heating may be required for less reactive substrates.
-
Reaction Time: Reaction times can range from a few hours to overnight. Monitoring the reaction by TLC or another analytical method is recommended to determine completion.
-
Acid Catalyst: A catalytic amount of acetic acid (e.g., 1-5 mol%) is often added to facilitate imine formation.[4]
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of Morpholine with a Ketone using NaBH(OAc)₃
This protocol describes a general one-pot procedure for the reductive amination of morpholine with a generic ketone.
Materials:
-
Morpholine
-
Ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the ketone (1.0 eq).
-
Addition of Amine and Solvent: Add anhydrous dichloromethane (DCM) to dissolve the ketone. To this solution, add morpholine (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq).
-
Imine Formation (Optional Pre-incubation): Stir the mixture at room temperature for 1-2 hours to allow for imine formation. This step is particularly recommended for less reactive ketones.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, if necessary.
-
Experimental Workflow
Figure 2. Step-by-step workflow for reductive amination of morpholine.
Quantitative Data Summary
The following table summarizes typical yields for the reductive amination of morpholine with cyclohexanone under different conditions. Please note that yields can vary significantly based on the specific substrates and reaction scale.
Reductive Amination of Morpholine with Cyclohexanone
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaBH(OAc)₃ | DCE | Acetic Acid | 25 | 12 | 85-95 | [4] |
| 2 | NaBH₃CN | MeOH | - | 25 | 16 | 70-80 | [2] |
| 3 | NaBH₄ | MeOH | - | 25 | 12 | < 20 | [2] |
| 4 | H₂/Pd-C | EtOH | - | 50 | 24 | 75-85 | - |
Note: The data in this table is compiled from various sources and represents typical outcomes. Actual results may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Overcoming emulsion formation during workup of Morpholin-3-one reactions
Technical Support Center: Morpholin-3-one Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound and its derivatives. This guide provides detailed answers to frequently asked questions, troubleshooting procedures, and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly the formation of emulsions during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it frequently form during the workup of my this compound reaction?
An emulsion is a stable mixture of two liquids that are normally immiscible, such as an organic solvent and an aqueous solution.[1][2] In the context of a reaction workup, it appears as a cloudy or milky layer between the distinct organic and aqueous phases, making separation difficult.[3]
Emulsion formation in this compound reactions can be attributed to several factors:
-
Molecular Structure: this compound possesses both polar (amide, ether) and non-polar (aliphatic) characteristics. This amphiphilic nature can allow it to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing droplets of one phase within the other.[2][4]
-
Vigorous Agitation: Shaking the separatory funnel too vigorously provides the energy needed to disperse one liquid into the other as fine droplets, creating a large surface area that can be stabilized by any present emulsifying agents.[5][6]
-
Presence of Impurities: Finely divided solid impurities from the reaction mixture can accumulate at the interface and physically prevent droplets from coalescing.[7] Byproducts or unreacted starting materials can also act as surfactants.
-
High pH: Workups involving basic aqueous solutions (e.g., bicarbonate washes) can sometimes lead to emulsions, especially when using chlorinated solvents.[7]
Q2: How can I prevent emulsion formation before it becomes a problem?
Prevention is often more effective than treatment.[5] Consider these proactive strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently and repeatedly invert the separatory funnel to allow for passive extraction. This minimizes the energy input that creates emulsions while still providing sufficient surface area for mass transfer.[5][8]
-
Solvent Evaporation: Before starting the aqueous workup, evaporate the reaction solvent (e.g., DMF, THF). Redissolve the crude residue in the desired extraction solvent (e.g., ethyl acetate, dichloromethane), which can prevent solvent-related emulsion issues.[7][9]
-
Pre-emptive Salting Out: If you anticipate an emulsion, add solid sodium chloride or a saturated brine solution to the aqueous phase before performing the extraction.[3][8][10] This increases the ionic strength of the aqueous layer, making it more polar and forcing organic components out, which can prevent emulsion formation.[6][11]
-
Alternative Extraction Methods: For samples that are highly prone to emulsion, consider Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) as alternatives to traditional liquid-liquid extraction (LLE).[5][6]
Q3: I have already formed a stable emulsion. What is the first and simplest thing I should try?
The simplest techniques require patience and minimal intervention. Start with the following:
-
Let the mixture stand: Allow the separatory funnel to sit undisturbed for 30 to 60 minutes. Often, gravity alone is sufficient to allow the phases to separate.[3][9][10]
-
Gentle Agitation: Gently swirl the funnel or tap its side. A glass stirring rod can be used to gently stir the emulsion layer, which can help coalesce the dispersed droplets.[3][10]
If these passive methods fail, the next step is to actively change the chemical environment of the mixture.
Q4: The simple methods didn't work. What are the next steps for breaking a stubborn emulsion?
If an emulsion persists, it must be broken using physical or chemical methods. The most common and effective chemical method is "salting out."
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel, gently mix, and allow it to stand.[1] Alternatively, add solid salt like sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄) in portions until the emulsion breaks.[3][9] This technique increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in it and helps force the separation of the layers.[5][6][11]
If salting out is ineffective, other methods such as filtration or centrifugation should be considered. A logical workflow for these steps is outlined in the diagram below (See: Troubleshooting Workflow for Emulsion Breaking).
Q5: Can changing the pH of the aqueous layer help break an emulsion?
Yes, adjusting the pH can be an effective strategy.[1] Emulsifying agents are often sensitive to pH.
-
Acidification: Adding a dilute acid (e.g., 1M HCl or H₂SO₄) can protonate basic impurities (like amine byproducts) that may be acting as surfactants, changing their solubility and disrupting the emulsion.[3][8][10]
-
Basification: Adding a dilute base (e.g., 1M NaOH) can deprotonate acidic impurities, achieving a similar disruptive effect.[1]
Caution: Be mindful that changing the pH can affect the solubility and stability of your desired this compound product. This method should be used with care if your target compound is pH-sensitive.[1]
Q6: When should I consider using mechanical methods like filtration or centrifugation?
Mechanical methods are excellent for persistent emulsions that do not respond to chemical treatments.
-
Filtration: This is particularly effective if the emulsion is stabilized by fine solid particles.[7] Filtering the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically remove these solids and break the emulsion.[7][8][9] Phase separation filter paper, which is hydrophobic, can also be used to separate the organic layer from the aqueous phase.[5]
-
Centrifugation: This is a highly effective, albeit equipment-dependent, method for breaking emulsions.[3][10] Applying centrifugal force accelerates the separation of the immiscible phases. Transferring the emulsion to centrifuge tubes and spinning for 5-15 minutes can cleanly separate the layers, often with any solid impurities forming a pellet at the bottom.[8]
Data Presentation
Table 1: Comparison of Common Techniques for Breaking Emulsions
| Technique | Principle of Action | Advantages | Disadvantages |
| Let it Stand | Gravity-based separation of phases over time.[3][9] | No reagents needed; simple and non-invasive. | Time-consuming; may not work for stable emulsions. |
| Salting Out | Increases ionic strength of the aqueous phase, reducing mutual solubility.[5][6][11] | Highly effective; simple to perform; adds no new organic impurities. | Increases salt concentration in the aqueous waste. |
| pH Adjustment | Alters the charge and solubility of surfactant-like impurities.[1][3][8] | Can be very effective if the emulsifier is pH-sensitive. | Risk of product degradation or unwanted side reactions.[1] |
| Filtration | Physically removes solid particles that stabilize the emulsion.[7][8] | Excellent for emulsions caused by suspended solids. | Can be slow; potential for product loss on the filter medium. |
| Centrifugation | Accelerates phase separation via mechanical force.[6][8][10] | Very effective for most emulsions; fast. | Requires a centrifuge; may be difficult for large volumes.[6] |
| Solvent Addition | Alters the polarity and solvent properties of the organic phase to improve separation.[5][6] | Can be effective for certain systems. | Adds a different solvent that must be removed later. |
| Heating/Cooling | Reduces viscosity (heating) or physically disrupts the emulsion via crystal formation (freezing).[1] | Can be effective in some cases. | Risk of thermal degradation of the product with heating.[1] |
Table 2: Properties of Common "Salting Out" Agents
| Salt | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) | Comments |
| Sodium Chloride | NaCl | 58.44 | 36.0 g (20 °C) | Commonly used to prepare saturated brine; inexpensive and effective.[3] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 49.7 g (20 °C) | Also acts as a drying agent; can be added directly as a solid to bind water and break emulsions.[3][10] |
| Potassium Pyrophosphate | K₄P₂O₇ | 330.34 | 187 g (25 °C) | A very effective, though less common, alternative to NaCl.[10] |
Experimental Protocols
Protocol 1: Standard "Salting Out" Procedure
-
Transfer the emulsified reaction mixture to a separatory funnel of appropriate size.
-
Prepare a saturated aqueous solution of sodium chloride (brine) by dissolving NaCl in water until no more salt dissolves.
-
Add the brine solution to the separatory funnel in portions, equivalent to about 10-20% of the aqueous layer volume.
-
Stopper the funnel and gently invert it 5-10 times to mix the contents. Do not shake vigorously.
-
Vent the funnel and place it in a ring stand.
-
Allow the mixture to stand for 5-15 minutes and observe for phase separation.
-
If the emulsion persists, consider adding solid NaCl or Na₂SO₄ directly to the funnel in small portions, with gentle swirling after each addition, until the layers separate.[9]
Protocol 2: Filtration through a Celite® Pad
-
Place a plug of glass wool at the bottom of a Büchner or sintered glass funnel.
-
Add a layer of Celite® (diatomaceous earth), approximately 2-3 cm deep, on top of the glass wool.
-
Wet the Celite® pad with the organic solvent used for the extraction to ensure it is properly packed.
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle vacuum to draw the liquid through the filter. The Celite® acts as a physical barrier to remove fine particulates that may be causing the emulsion.[7]
-
Collect the filtrate in a clean flask. The two phases should now be distinct and can be separated using a separatory funnel.
Visualizations
Diagram 1: Emulsion Formation Logic
Caption: Key factors leading to emulsion formation during workup.
Diagram 2: Troubleshooting Workflow for Emulsion Breaking
Caption: A step-by-step decision guide for breaking emulsions.
References
- 1. youtube.com [youtube.com]
- 2. Emulsion - Wikipedia [en.wikipedia.org]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. bsee.gov [bsee.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Catalyst Selection for the Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and established protocols for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)this compound, a key intermediate in the synthesis of Rivaroxaban.[1][2]
Troubleshooting and Optimization Guide
This section addresses common challenges encountered during the hydrogenation process in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My hydrogenation reaction shows minimal or no consumption of the 4-(4-nitrophenyl)this compound starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion can be attributed to several factors related to the catalyst, reaction conditions, or reagents.[3] Follow this guide to troubleshoot the issue:
-
Catalyst Activity:
-
Deactivation: The catalyst may be inactive. Precious metal catalysts can be poisoned by impurities like sulfur or certain nitrogen-containing compounds.[3] Ensure high-purity solvents and reagents.
-
Improper Handling: Catalysts such as Palladium on Carbon (Pd/C) can be sensitive to air exposure, while Raney Nickel is often pyrophoric and requires careful handling under an inert atmosphere.[3][4] Try using a fresh batch of catalyst from a sealed container.
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low. A typical starting point is 5-10% w/w. Consider incrementally increasing the catalyst loading.
-
-
Reaction Conditions:
-
Hydrogen Pressure: For catalytic hydrogenations using H₂ gas, the pressure might be insufficient. While some reactions proceed at atmospheric pressure, others may require elevated pressures (e.g., 1-8 bar) to achieve a reasonable rate.[5][6]
-
Temperature: The reaction may require heating to overcome its activation energy. Temperatures between 60°C and 90°C have been reported to be effective.[5][7]
-
Agitation: In heterogeneous catalysis, efficient stirring is crucial for ensuring adequate contact between the solid catalyst, the dissolved substrate, and hydrogen. Increase the agitation speed to rule out mass transfer limitations.[3]
-
-
Solvent and Substrate:
-
Solubility: Ensure the starting material is sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider using a co-solvent system.
-
Purity: Impurities in the starting material could be poisoning the catalyst.[8] Consider purifying the 4-(4-nitrophenyl)this compound before the reaction.
-
Issue 2: Poor Chemoselectivity and Side Product Formation
Question: My reaction is producing undesired side products, or other functional groups in my molecule are being reduced. How can I improve selectivity for the nitro group reduction?
Answer: Achieving high chemoselectivity is critical when other reducible functional groups are present. The choice of catalyst and conditions is key.
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high efficiency.[4][9] However, it can also reduce other functionalities like alkenes, alkynes, and some protecting groups.[9]
-
Raney Nickel: This is a cost-effective alternative and is particularly useful for substrates containing halides (I, Br, Cl), where dehalogenation can be a side reaction with Pd/C.[4][9]
-
Platinum(IV) Oxide (PtO₂): A highly active catalyst that can be used for a wide variety of functional groups.[4]
-
-
Alternative Reduction Methods:
-
Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).[2][3] It can sometimes offer better chemoselectivity and avoids the need for high-pressure hydrogen gas equipment. An iron(III)-catalyzed reduction using aqueous hydrazine has also been reported for this specific conversion.[10]
-
Metal/Acid Systems: Using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium provides a mild and often highly chemoselective method for reducing nitro groups.[4][9]
-
-
Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the reduction of the more reactive nitro group.[3]
-
Solvent: The solvent can influence selectivity. Protic solvents like ethanol and methanol are common, but aqueous systems or the use of acetic acid have also been shown to be effective and can alter the reaction outcome.[5][6][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts and solvents for this specific hydrogenation?
A1: Palladium on carbon (Pd/C) is the most frequently cited catalyst for the hydrogenation of 4-(4-nitrophenyl)this compound.[5][6][7] Other potential catalysts from the platinum group metals include Platinum (Pt) and Rhodium (Rh).[11] Nickel-based catalysts, particularly Raney Nickel, are also a viable option.[4][9] Common solvents include lower aliphatic alcohols like ethanol and methanol, as well as tetrahydrofuran (THF), and water.[5][12] One patented process emphasizes the use of water or a water-miscible solvent with a water content of at least 50%.[5]
Q2: What is the general mechanism for the catalytic hydrogenation of an aromatic nitro group?
A2: The reaction is believed to proceed through a stepwise reduction pathway on the catalyst surface. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine (-NHOH). The final step is the hydrogenation of the hydroxylamine to the corresponding amine (-NH₂).[4][11]
Q3: Are there safety precautions I should be aware of?
A3: Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air.[4] Ensure the reaction is carried out in a well-ventilated area (fume hood) and that all equipment is properly grounded to prevent static discharge. Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air).[3][4] They should be handled carefully, often under a blanket of solvent or an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents and catalysts.
Data Presentation: Catalyst System Comparison
Table 1: Comparison of Common Catalytic Systems for Nitro Group Reduction
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Considerations |
| H₂ / Pd/C | 1-10 bar H₂, 25-90°C, Solvents: EtOH, MeOH, THF, H₂O, EtOAc[5][9] | High efficiency, widely used, clean reaction with water as the main byproduct.[4] | Can be expensive, may reduce other functional groups (e.g., C=C bonds, halides).[4][9] |
| H₂ / Raney Ni | 1-5 bar H₂, 25-80°C, Solvents: EtOH, MeOH[4][9] | Cost-effective, good for substrates with halides where dehalogenation is a concern.[9] | Pyrophoric (requires careful handling), may be less active than Pd or Pt catalysts.[4] |
| H₂ / PtO₂ | 1-3 bar H₂, 25°C, Solvents: EtOH, EtOAc, AcOH[4] | Highly active for a wide range of functional groups.[4] | Expensive, can be less chemoselective due to high activity. |
| Transfer Hydrogenation | Pd/C or Fe(III) catalyst, H-donor (Ammonium Formate, Hydrazine), 25-80°C[3][10] | Avoids flammable H₂ gas, can offer improved chemoselectivity, uses standard lab glassware.[3] | Hydrogen donor adds to cost and waste stream, may require stoichiometric amounts of the donor. |
| Metal / Acid | Fe or SnCl₂ in AcOH or HCl[9] | Excellent chemoselectivity for the nitro group, cost-effective reagents.[4][9] | Requires stoichiometric metal, workup is more demanding, generates significant waste.[4] |
Table 2: Reported Experimental Data for the Synthesis of 4-(4-aminophenyl)this compound
| Catalyst | Solvent(s) | Temperature | Pressure | Yield | Source |
| 5% Pd/C | Water | 90°C | 8 bar H₂ | 94% | [5] |
| Pd/C | Ethanol | 60°C | 0.4 MPa (~4 bar) H₂ | 97.8% | [7] |
| Pd/C | Tetrahydrofuran (THF) | 70°C | Not specified | 37.6% | [5] |
| Pd/C | Ethanol | 80°C | Not specified | Not specified | [6] |
| Pd/C | Aqueous Acetic Acid | 20-30°C | 1 bar H₂ | Not specified | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a generalized procedure based on common literature methods.[5][7]
-
Reaction Setup: To a pressure-rated hydrogenation vessel (e.g., a Parr apparatus), add 4-(4-nitrophenyl)this compound (1.0 eq).
-
Catalyst and Solvent Addition: Add a suitable solvent (e.g., ethanol or water, ~10-15 mL per gram of substrate). Under a gentle stream of nitrogen, carefully add 5-10% Pd/C (typically 5% by weight relative to the substrate).
-
Hydrogenation: Seal the vessel. Purge the system by pressurizing with nitrogen (3x) followed by pressurizing with hydrogen (3x) to ensure an inert atmosphere.
-
Reaction Conditions: Pressurize the vessel to the desired hydrogen pressure (e.g., 4-8 bar).[5][7] Begin vigorous stirring and heat the mixture to the target temperature (e.g., 60-90°C).[5][7]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS. The reaction is typically complete in 1.5-3 hours.[5][7]
-
Work-up: After completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The resulting filtrate can be concentrated under reduced pressure to yield the crude product, which can be purified further by recrystallization.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-nitrophenyl)this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add 10% Pd/C (10% w/w) to the solution. Then, add ammonium formate (3.0-5.0 eq) in portions. The reaction is often exothermic.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 40-80°C) until the reaction is complete.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing thoroughly with the solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified.
References
- 1. tdcommons.org [tdcommons.org]
- 2. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP2560964A1 - Process for preparing 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 7. 4-(4-AMINOPHENYL)this compound synthesis - chemicalbook [chemicalbook.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
Managing hygroscopic nature of morpholine during purification
Welcome to the Technical Support Center for handling and purifying morpholine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the hygroscopic nature of morpholine.
Frequently Asked Questions (FAQs)
Q1: What is morpholine and why is its hygroscopic nature a concern?
A1: Morpholine is an organic chemical compound with the formula O(CH₂CH₂)₂NH, featuring both an amine and an ether functional group.[1] It is a colorless, oily, and volatile liquid that is completely miscible with water.[2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can interfere with reactions, affect product purity, and lead to inaccurate measurements.[2][3] Therefore, proper drying and handling are crucial for its use in synthesis and other applications.
Q2: What are the common impurities found in commercial morpholine?
A2: Besides water, commercial morpholine may contain unreacted starting materials from its synthesis, such as diethanolamine, or byproducts from side reactions.[4][5] High-purity morpholine is generally marketed with a minimum assay of 99.0% and a maximum water content of 0.2-0.5%.[6]
Q3: How can I assess the purity of my morpholine sample?
A3: The purity of morpholine can be determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for separating and identifying volatile components.[7][8] The water content can be specifically quantified using Karl Fischer titration. Additionally, the distillation range can be a good indicator of purity; pure morpholine has a boiling point of 128.9°C.[9]
Q4: What are the primary methods for purifying and drying morpholine?
A4: The most common methods for purifying morpholine involve drying with a suitable agent followed by distillation.[5] Due to its hygroscopic nature, a multi-step approach is often necessary to achieve a high degree of dryness.[5] This typically includes a preliminary drying step with a desiccant, followed by fractional distillation to remove residual water and other impurities.[4][10]
Troubleshooting Guide
Issue 1: My morpholine still contains water after initial drying.
| Possible Cause | Suggested Solution |
| Ineffective Drying Agent | The chosen drying agent may not be potent enough or may have reached its capacity. Consider using a more robust drying agent like potassium hydroxide (KOH) pellets or sodium metal.[4][10] |
| Insufficient Drying Time | The morpholine may not have been in contact with the drying agent for a sufficient amount of time. Allow the morpholine to stand over the drying agent for an extended period (e.g., overnight) with occasional swirling. |
| Exposure to Atmosphere | The hygroscopic nature of morpholine means it will readily reabsorb moisture from the air. Ensure all handling is done under an inert atmosphere (e.g., nitrogen or argon) and use glassware that has been thoroughly dried. |
Issue 2: The recovery of morpholine is low after distillation.
| Possible Cause | Suggested Solution |
| Leaks in the Distillation Apparatus | Check all joints and connections in your distillation setup to ensure they are properly sealed. Use appropriate grease for ground glass joints if necessary. |
| Product Holdup in the Apparatus | A significant amount of morpholine may be left behind in the distillation flask or column. Ensure complete transfer and consider washing the apparatus with a small amount of a suitable dry solvent to recover any residual product, if appropriate for your downstream application. |
| Azeotrope Formation with Water | Morpholine and water can form an azeotrope, making complete separation by simple distillation difficult.[9] Ensure a preliminary drying step is performed to remove the bulk of the water before distillation. |
Issue 3: The purified morpholine is discolored.
| Possible Cause | Suggested Solution |
| Decomposition at High Temperatures | Morpholine can decompose at its atmospheric boiling point, leading to discoloration.[7] Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[7][11] |
| Reaction with Drying Agent | Aggressive drying agents like sodium metal can sometimes lead to side reactions if impurities are present. Ensure the morpholine is of reasonable purity before refluxing over sodium. |
Quantitative Data on Morpholine Dehydration
The following table summarizes the effectiveness of different drying methods for morpholine.
| Dehydration Method | Initial Water Content (%) | Final Water Content (%) | Notes |
| Extraction with Dehydration Auxiliary Agent | 20% | < 1% | A specialized mixed solution containing hydroxides and alkoxides can significantly reduce water content through extraction.[12] |
| Drying with Potassium Hydroxide (KOH) | Not specified | Sufficiently dry for refluxing with sodium | KOH is a common and effective initial drying agent to remove bulk water.[4][10] |
| Refluxing with Sodium followed by Fractional Distillation | Post-KOH drying | Very low (suitable for anhydrous applications) | This is a final, rigorous drying step for achieving highly anhydrous morpholine.[4][10] |
| Commercial High-Purity Specification | N/A | 0.2% - 0.5% | This is the typical maximum water content for commercially available high-purity morpholine.[6] |
Detailed Experimental Protocol: Purification of Morpholine
This protocol describes a common laboratory procedure for drying and purifying morpholine.
Materials:
-
Morpholine (commercial grade)
-
Potassium hydroxide (KOH) pellets
-
Sodium metal
-
Round-bottom flasks
-
Distillation apparatus (condenser, receiving flask, etc.)
-
Heating mantle
-
Magnetic stirrer and stir bars
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preliminary Drying with Potassium Hydroxide:
-
Place the commercial morpholine in a dry round-bottom flask equipped with a magnetic stir bar.
-
Add potassium hydroxide pellets (approximately 20 g per 100 mL of morpholine).[10]
-
Seal the flask and stir the mixture for at least one hour. For best results, allow it to stand overnight. This step removes the majority of the water.
-
-
Decanting the Partially Dried Morpholine:
-
Final Drying with Sodium Metal and Reflux:
-
Add small, freshly cut pieces of sodium metal to the decanted morpholine (approximately 1-2 g per 100 mL).[10]
-
Caution: Sodium reacts violently with water. This step should only be performed after the initial drying with KOH.
-
Fit the flask with a condenser and heat the mixture to reflux under an inert atmosphere for one hour.[10] This will remove any remaining traces of water.
-
-
Fractional Distillation:
-
After the reflux period, allow the mixture to cool slightly.
-
Reconfigure the apparatus for fractional distillation.[10]
-
Heat the flask gently to begin the distillation.
-
Collect the fraction that distills at or near the boiling point of morpholine (128-129°C at atmospheric pressure).[10]
-
If thermal degradation is a concern, perform the distillation under reduced pressure.
-
-
Storage:
-
Store the purified, dry morpholine in a tightly sealed container under an inert atmosphere to prevent reabsorption of moisture.
-
Visual Guides
Caption: A workflow diagram for the purification of morpholine.
Caption: A decision tree for troubleshooting morpholine purification.
References
- 1. MORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 2. Morpholine (EHC 179, 1996) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ams.usda.gov [ams.usda.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. CN110330467B - A kind of morpholine dehydration aid and its preparation method and application - Google Patents [patents.google.com]
Minimizing byproduct formation in the synthesis of 4-(4-aminophenyl)morpholin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the production of anticoagulants like Rivaroxaban.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-(4-aminophenyl)this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of 4-(4-nitrophenyl)this compound in the Condensation Step
Question: We are experiencing low yields during the synthesis of 4-(4-nitrophenyl)this compound from 4-nitroaniline and 2-(2-chloroethoxy)acetyl chloride. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in this step can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Acylation of 4-nitroaniline: The initial acylation of 4-nitroaniline to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is a critical step. Ensure that the 2-(2-chloroethoxy)acetyl chloride is of high purity and added portion-wise or dropwise to control the reaction temperature, as it is a reactive acyl chloride.
-
Inefficient Cyclization: The subsequent intramolecular cyclization to form the this compound ring is typically base-mediated. The choice of base and solvent is crucial.
-
Base: A weak base might not be sufficient to deprotonate the amide nitrogen for the intramolecular nucleophilic attack. Conversely, a very strong base could lead to decomposition or other side reactions. Potassium carbonate is a commonly used base for this cyclization.
-
Solvent: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Toluene and acetonitrile are frequently used.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. One potential side reaction is the intermolecular reaction between the acylated intermediate and another molecule of 4-nitroaniline, leading to dimer formation.
Recommendations:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of reagents to find the optimal conditions for your specific setup.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate and yield of the cyclization step, especially in a biphasic system.[1]
-
Moisture Control: Ensure all reagents and solvents are dry, as the presence of water can lead to the hydrolysis of the acyl chloride and other intermediates.
Problem 2: Formation of Impurities During the Reduction of 4-(4-nitrophenyl)this compound
Question: During the catalytic hydrogenation of 4-(4-nitrophenyl)this compound to 4-(4-aminophenyl)this compound, we are observing several impurities in our product. What are these impurities and how can we minimize them?
Answer:
The catalytic reduction of an aromatic nitro group is generally a clean and efficient reaction, but the presence of other functional groups, like the morpholinone ring, can lead to the formation of byproducts.
Potential Byproducts and Their Prevention:
| Byproduct/Impurity | Potential Cause | Recommended Solution |
| Incompletely Reduced Intermediates (e.g., nitroso, hydroxylamino compounds) | Insufficient catalyst loading, low hydrogen pressure, or short reaction time. | Increase catalyst (e.g., Pd/C) loading, increase hydrogen pressure, and monitor the reaction by TLC or HPLC until the starting material is completely consumed. |
| p-Phenylenediamine | Over-reduction or cleavage of the morpholinone ring. A patent suggests that the morpholinone ring can be unstable under certain catalytic hydrogenation conditions.[3] | Use milder reaction conditions (e.g., lower temperature and pressure). Consider using a different reduction method, such as catalytic transfer hydrogenation with ammonium formate, which can be more selective. |
| Ring-Opened Byproducts | Instability of the morpholinone ring under the reaction conditions.[3] | Optimize the reaction temperature and pressure. A lower temperature may help preserve the integrity of the morpholinone ring. The use of a neutral or slightly acidic solvent may also help to stabilize the morpholinone ring. |
| Dehalogenated Byproducts (if starting from a halogenated precursor) | Hydrogenolysis of the carbon-halogen bond. | Choose a catalyst that is less prone to causing hydrogenolysis, or optimize the reaction conditions to favor the reduction of the nitro group over dehalogenation. |
Experimental Workflow for Troubleshooting Impurity Formation in Reduction Step
Caption: Troubleshooting workflow for impurities in the reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(4-aminophenyl)this compound?
A1: The most prevalent synthetic strategies involve two main approaches:
-
Route starting from p-Nitroaniline: This involves the acylation of p-nitroaniline with a suitable reagent like 2-(2-chloroethoxy)acetyl chloride, followed by intramolecular cyclization to yield 4-(4-nitrophenyl)this compound. The final step is the reduction of the nitro group.[4]
-
Route starting from 2-Anilinoethanol: This route begins with the reaction of 2-anilinoethanol with chloroacetyl chloride to form 4-phenyl-3-morpholinone. This intermediate is then nitrated to give 4-(4-nitrophenyl)-3-morpholinone, followed by reduction of the nitro group.[5]
Q2: What are the critical parameters to control to minimize byproduct formation?
A2: Several parameters are critical throughout the synthesis:
-
Temperature: Exothermic reactions, such as acylation and nitration, require careful temperature control to prevent side reactions and decomposition.
-
Purity of Starting Materials: Impurities in starting materials can be carried through the synthesis and may lead to the formation of byproducts.
-
Choice of Reagents and Catalysts: The selection of appropriate bases, solvents, and catalysts is crucial for achieving high selectivity and yield.
-
Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion of the starting material without allowing for the formation of degradation products due to prolonged reaction times.
Q3: How can I purify the final product, 4-(4-aminophenyl)this compound?
A3: Purification of the final product is typically achieved through recrystallization.[6] Common solvents for recrystallization include ethanol, methanol, or a mixture of solvents. The choice of solvent will depend on the solubility of the product and impurities. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-(4-nitrophenyl)this compound
| Starting Materials | Reagents and Conditions | Yield | Reference |
| 4-nitroaniline, 2-(2-chloroethoxy)acetyl chloride | 1. Toluene, reflux2. Potassium carbonate, acetonitrile, reflux | Not specified | [2] |
| 4-phenyl-3-morpholinone | Nitric acid, Sulfuric acid, < 15°C | Not specified | [5] |
| Compound of formula-5, Compound of formula-6 | Thionyl chloride, DMF, Toluene, Potassium carbonate, Tetrabutylammonium bromide, 55-60°C | 126.0 gm (from 110.41 gm of formula-5) | [1] |
Table 2: Comparison of Reduction Methods for 4-(4-nitrophenyl)this compound
| Reduction Method | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Catalytic Hydrogenation | Pd/C (5%) | Ethanol | 80°C, 5 bar H₂ | 93% | [5] |
| Catalytic Hydrogenation | Pd/C | Ethanol | 60°C, 0.4 MPa H₂ | 97.8% | [6] |
| Catalytic Transfer Hydrogenation | G-Cat, R-cat | Ethyl acetate, Water, Methanol, Dichloromethane | 65-70°C | 76.0 gm (from 100.0 gm of nitro compound) | [1] |
| Catalytic Hydrogenation | Pd/C (5%) | Water | 90°C, 8 bar H₂ | 94% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-nitrophenyl)this compound (from a patent)[1]
-
To a solution of compound of formula-5 (110.41 gm) in Dimethylformamide (5.0 ml) at 25-30°C, slowly add Thionyl chloride (138.0 gm) and stir for 5 hours.
-
Add Toluene (300.0 ml) and a compound of formula-6 (100.0 gm) to the mixture at 25-30°C.
-
Slowly heat the mixture to 90-95°C and stir for 10 hours.
-
Distill off the solvent and co-distill with toluene.
-
Add Dimethylformamide (50.0 ml) and toluene (300.0 ml) to the obtained compound at 25-30°C.
-
Cool the mixture to 10-15°C and stir for 20 minutes.
-
Add Potassium carbonate (150.0 gm) lot-wise at 10-15°C and stir for 20 minutes.
-
Add Tetrabutylammonium bromide (5.0 gm) at 10-15°C.
-
Heat the mixture to 55-60°C and stir for 10 hours.
-
Cool the mixture to 0-5°C and slowly add water (600.0 ml).
-
Add Hydrochloric acid (40.0 ml) and water (360.0 ml) at 0-5°C and stir for 2 hours.
-
Filter the solid and wash with water.
-
To the obtained solid, add water (400.0 ml) at 25-30°C and stir for 1 hour.
-
Filter the solid and wash with water.
-
Add Ethyl acetate (300.0 ml) to the solid, heat to 50-55°C, and stir for 45 minutes.
-
Cool the mixture to 0-5°C and stir for 2 hours.
-
Filter the solid, wash with ethyl acetate, and dry to get the title compound. Yield: 126.0 gm
Protocol 2: Synthesis of 4-(4-aminophenyl)this compound by Catalytic Hydrogenation[6]
-
In an autoclave, place 1.57 g of 4-(4-nitrophenyl)-3-morpholinone and 0.37 g of palladium on carbon (Pd/C).
-
Add 20 mL of absolute ethanol.
-
Replace the air in the autoclave with hydrogen gas three times.
-
Heat the mixture in an oil bath to 60°C under a hydrogen pressure of 0.4 MPa.
-
Stir the reaction mixture for 3 hours.
-
After the reaction is complete, cool the mixture and remove the palladium on carbon by suction filtration.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-aminophenyl)-3-morpholinone. Yield: 97.8%
Visualizations
Synthetic Workflow for 4-(4-aminophenyl)this compound
References
- 1. tdcommons.org [tdcommons.org]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 3. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
- 4. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 6. 4-(4-AMINOPHENYL)this compound synthesis - chemicalbook [chemicalbook.com]
- 7. EP2560964A1 - Process for preparing 4-(4-aminophenyl)this compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Morpholin-3-one Derivatives for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Morpholin-3-one derivatives for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during research and development.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: I observed a change in the physical appearance (e.g., color change, precipitation) of my this compound derivative during storage. What could be the cause?
Answer: Changes in physical appearance are often indicative of chemical degradation. The likely causes include:
-
Hydrolysis: The lactam ring in the this compound structure is susceptible to hydrolysis, especially in the presence of moisture. This can lead to ring-opening and the formation of new products.
-
Oxidation: The morpholine ring can undergo oxidation, which may result in the formation of colored byproducts or precipitates.[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy for degradation reactions.
-
Incompatible Storage Materials: The compound may be reacting with the storage container. It is advisable to avoid storage in containers that may leach impurities or react with amines.[2]
Solution:
-
Isolate the Batch: Do not use the affected batch for critical experiments until its purity has been verified.[2]
-
Verify Purity: Perform a quick purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of impurities.[2]
-
Review Storage Conditions: Ensure the compound is stored in a cool, dry, dark place, and under an inert atmosphere if it is sensitive to oxidation.[2]
Question 2: My HPLC analysis shows a new peak that was not present in the initial analysis of my this compound derivative. How should I proceed?
Answer: The appearance of a new peak in your HPLC chromatogram strongly suggests the formation of a degradation product.
Solution:
-
Characterize the New Peak: If possible, use a mass spectrometer (LC-MS) to determine the mass of the new peak. This information can help in identifying the degradation product and elucidating the degradation pathway.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation product, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic). The degradation products formed under these controlled conditions can be compared to the unknown peak in your stored sample.
-
Optimize Storage: Based on the identified degradation pathway, optimize your storage conditions to minimize further degradation. For instance, if the degradation is due to hydrolysis, ensure the compound is stored in a desiccator.
Question 3: I am concerned about the potential for hydrolysis of the lactam ring in my this compound derivative. What steps can I take to minimize this?
Answer: Hydrolysis is a common degradation pathway for lactams. To minimize this:
-
Control Moisture: Store the compound in a tightly sealed container with a desiccant. For highly sensitive compounds, storage in a glove box under an inert atmosphere is recommended.
-
pH Control: The rate of hydrolysis of lactams is often pH-dependent. If the compound is in solution, maintaining an optimal pH (typically near neutral, but this should be determined experimentally) can significantly enhance stability.
-
Low Temperature Storage: Storing the compound at reduced temperatures (refrigerated or frozen) will slow down the rate of hydrolysis.[2]
Question 4: What are the general best practices for the long-term storage of this compound derivatives?
Answer: For optimal long-term stability, the following conditions are recommended:
-
Container: Use a tightly sealed, airtight container made of an inert material (e.g., amber glass).
-
Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dark, and dry place. Refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) storage is generally preferred for long-term stability.[2]
-
Light Protection: Protect the compound from light by using amber-colored vials or by storing it in a dark cabinet.
Quantitative Data on Stability
| Compound Class | Storage Condition | Duration | Stability | Reference |
| β-Lactam Antibiotics | Room Temperature | Up to 24 hours | Stable for some compounds | This is a general statement based on common knowledge. |
| β-Lactam Antibiotics | Refrigerated (2-8 °C) | Up to 7 days | Generally stable | This is a general statement based on common knowledge. |
| β-Lactam Antibiotics | Frozen (-20 °C) | Up to 3 months | Generally stable | Based on general knowledge of β-lactam stability. |
| β-Lactam Antibiotics | Frozen (-80 °C) | 6 to 12 months | Generally stable for most compounds | This is a general statement based on common knowledge. |
Note: The stability of a specific this compound derivative will depend on its unique chemical structure and substitution patterns. It is crucial to perform stability studies on your specific compound to determine its shelf-life under your intended storage conditions.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3] This protocol can be adapted for this compound derivatives.
Objective: To generate potential degradation products of a this compound derivative under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3-30% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Analyze at various time points.[2]
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
-
Analyze at various time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent this compound derivative from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve good separation of all peaks.
-
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have good absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which can aid in peak identification and purity assessment.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity of the method.
Visualizations
Signaling Pathway of Potential Degradation
References
Validation & Comparative
Morpholin-3-one vs. Thiomorpholin-3-one: A Comparative Analysis of Reactivity for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount in the design of novel therapeutics. This guide provides a detailed comparative analysis of the reactivity of two closely related heterocyclic compounds: Morpholin-3-one and its sulfur-containing analogue, Thiothis compound. By examining their behavior in a range of chemical transformations, this document aims to equip researchers with the knowledge to strategically employ these valuable building blocks in medicinal chemistry.
The core structural difference between this compound and Thiothis compound lies in the heteroatom at the 4-position of the six-membered ring: an oxygen atom in the former and a sulfur atom in the latter. This seemingly subtle substitution imparts significant differences in their electronic properties and, consequently, their chemical reactivity. These differences can be harnessed to achieve desired synthetic outcomes and to fine-tune the physicochemical properties of drug candidates.
Comparative Reactivity Profile
This section details the comparative reactivity of this compound and Thiothis compound across a spectrum of common organic reactions, with quantitative data summarized in Table 1.
N-Alkylation and N-Acylation
Both this compound and Thiothis compound possess a secondary amine nitrogen that is readily amenable to substitution reactions.
N-Alkylation: Both compounds can be effectively N-alkylated under basic conditions using alkyl halides. For instance, benzylation of both this compound and Thiothis compound using benzyl bromide in the presence of sodium hydride proceeds in excellent yields (100% and 99% respectively), indicating comparable nucleophilicity of the nitrogen atom in this context.[1]
Reactions at the Carbonyl Group
The lactam and thiolactam carbonyl groups are key sites of reactivity, particularly towards nucleophiles and reducing agents.
Nucleophilic Addition: The carbonyl carbon in both compounds is electrophilic and susceptible to attack by nucleophiles. One comparative study on the reaction with triethyl phosphite in the presence of phosphoryl chloride revealed that both this compound and Thiothis compound readily form the corresponding 1,1-bisphosphonates in satisfactory yields (58% for this compound and a comparable yield for Thiothis compound).[1] This suggests a similar susceptibility of the carbonyl group to this particular phosphonylation reaction. Information on reactions with other common nucleophiles, such as Grignard reagents, is limited, warranting further investigation to fully delineate their comparative reactivity.
Reduction: The reduction of the carbonyl group offers a pathway to the corresponding morpholine and thiomorpholine derivatives. Thiothis compound can be reduced to thiomorpholine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] While a direct comparative study on the reduction of this compound under identical conditions is not available in the searched literature, it is expected to undergo a similar transformation. The choice of reducing agent can allow for selective reduction of the carbonyl group in the presence of other functional groups.
Reactions Involving the Heteroatom (Sulfur)
The presence of the sulfur atom in Thiothis compound introduces a unique site of reactivity not present in its oxygen analogue.
Oxidation: The sulfur atom in the thiomorpholine ring system is susceptible to oxidation. For instance, the parent compound, thiomorpholine, can be oxidized to its corresponding sulfoxide by cytochrome P450 enzymes.[3] It is highly probable that the sulfur atom in Thiothis compound can be selectively oxidized to the sulfoxide and further to the sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This provides an avenue for modifying the polarity and hydrogen bonding capabilities of molecules containing this scaffold.
Ring-Opening Reactions
The stability of the heterocyclic ring can be a critical factor in drug design and metabolism.
Hydrolysis: Both the lactam in this compound and the thiolactam in Thiothis compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding ring-opened amino acids. A study on the hydrolysis of bisphosphonate derivatives of both compounds indicated decomposition under concentrated hydrochloric acid.[4] The relative rates of hydrolysis can be influenced by the nature of the heteroatom, with the thiolactam potentially exhibiting different stability profiles compared to the lactam.
Data Presentation
| Reaction Type | Reagent/Conditions | This compound Product(s) | Yield (%) | Thiothis compound Product(s) | Yield (%) | Reference(s) |
| N-Alkylation | Benzyl bromide, NaH, DMF | 4-Benzylthis compound | 100 | 4-Benzylthiothis compound | 99 | [1] |
| Phosphonylation | Triethyl phosphite, POCl₃ | Tetraethyl (morpholine-3,3-diyl)bisphosphonate | 58 | Tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate | Not explicitly stated but described as satisfactory | [1] |
| Reduction | LiAlH₄ | (Expected: Morpholine) | Not Found | Thiomorpholine | Not Found | [2] |
| Oxidation | - | - | - | (Expected: Thiothis compound S-oxide, Thiothis compound S,S-dioxide) | Not Found | - |
| Hydrolysis | Conc. HCl (on bisphosphonate derivative) | Decomposition | - | Decomposition | - | [4] |
Table 1: Comparative Reactivity Data for this compound and Thiothis compound.
Experimental Protocols
General Procedure for N-Benzylation
A solution of this compound or Thiothis compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 1.3 eq) is added portion-wise, and the mixture is stirred for 30 minutes at the same temperature. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Reaction with Triethyl Phosphite
To a solution of this compound or Thiothis compound (1.0 eq) and triethyl phosphite (2.2 eq) in an appropriate solvent, phosphoryl chloride (2.2 eq) is added dropwise at a controlled temperature. The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by pouring it into a cold ammonia solution to neutralize the acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography.[1]
Visualization of Reactivity Differences
The following diagrams illustrate the key reactivity pathways for this compound and Thiothis compound.
Figure 1: Comparative Reactivity Pathways. This diagram outlines the principal reaction pathways for this compound and Thiothis compound, highlighting the additional reactivity of the sulfur atom in the latter.
Figure 2: General Experimental Workflow. This flowchart illustrates a typical experimental sequence for the synthesis and characterization of derivatives of this compound and Thiothis compound.
Conclusion
References
- 1. Reactions of Piperazin-2-one, this compound, and Thiothis compound with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation of Morpholin-3-one as a privileged scaffold in drug discovery
An Objective Comparison of Morpholin-3-one-Based Therapeutics Against established alternatives, supported by experimental data.
The this compound core, a six-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a variety of clinically successful drugs. This guide provides a comparative analysis of this compound-containing drugs against established alternatives in two key therapeutic areas: anticoagulation and cancer therapy. Detailed experimental protocols and pathway visualizations are provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: Anticoagulation - Rivaroxaban vs. Warfarin
Rivaroxaban, a widely prescribed anticoagulant, features a central this compound scaffold. It is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. This section compares the clinical performance of rivaroxaban with warfarin, a long-standing vitamin K antagonist, for the prevention of stroke in nonvalvular atrial fibrillation (NVAF) and the treatment and prevention of venous thromboembolism (VTE).
Data Presentation: Clinical Efficacy and Safety
The following tables summarize key findings from major clinical trials and meta-analyses comparing rivaroxaban and warfarin.
Table 1: Rivaroxaban vs. Warfarin in Nonvalvular Atrial Fibrillation (ROCKET AF Trial) [1][2][3][4]
| Outcome | Rivaroxaban (per year) | Warfarin (per year) | Hazard Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint (Stroke and Systemic Embolism) | 2.1% | 2.4% | 0.88 (0.74-1.03) | <0.001 (non-inferiority) |
| Primary Safety Endpoint (Major and Non-major Clinically Relevant Bleeding) | 14.9% | 14.5% | 1.03 (0.96-1.11) | 0.44 |
| Intracranial Hemorrhage | 0.5% | 0.7% | - | 0.02 |
| Fatal Bleeding | 0.2% | 0.5% | - | 0.003 |
Table 2: Rivaroxaban vs. Warfarin in Venous Thromboembolism (Meta-analysis) [5][6][7]
| Outcome | Rivaroxaban | Warfarin | Risk Ratio (95% CI) | p-value |
| Recurrent VTE | Lower Incidence | Higher Incidence | 0.71 (0.61-0.84) | <0.0001 |
| Major Bleeding | Lower Incidence | Higher Incidence | 0.84 (0.77-0.91) | <0.0001 |
| Non-major Bleeding | Lower Incidence | Higher Incidence | 0.55 (0.41-0.74) | <0.0001 |
| All-cause Mortality | No Significant Difference | No Significant Difference | 0.68 (0.45-1.02) | 0.06 |
Experimental Protocols: A Generalized Approach
The clinical data presented above is the culmination of extensive clinical trials. The protocols for such trials are complex and multifaceted. Below is a generalized workflow representing the key stages of a Phase III clinical trial comparing two anticoagulants.
Caption: Generalized workflow for a Phase III anticoagulant clinical trial.
Signaling Pathway: Factor Xa Inhibition
Rivaroxaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a pivotal enzyme in the coagulation cascade. This contrasts with the indirect mechanism of warfarin, which inhibits the synthesis of vitamin K-dependent clotting factors.
Caption: Coagulation cascade and the inhibitory action of Rivaroxaban.
Section 2: Cancer Therapy - this compound Fused Quinazolines vs. Gefitinib
The this compound scaffold has also been integrated into novel kinase inhibitors for cancer treatment. This section focuses on a series of this compound fused quinazoline derivatives that have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Their performance is compared to gefitinib, a first-generation EGFR inhibitor.
Data Presentation: In Vitro Efficacy
The following table presents the in vitro inhibitory activity of representative this compound fused quinazoline compounds against wild-type and mutant EGFR, with gefitinib as a reference.
Table 3: In Vitro Inhibitory Activity (IC50) of this compound Fused Quinazolines against EGFR [8]
| Compound | EGFR (wild-type) IC50 (nM) | EGFR (T790M/L858R mutant) IC50 (nM) |
| Compound a7 | - | Excellent Activity |
| Compound a8 | 53.1 | Excellent Activity |
| Gefitinib (Reference) | - | - |
Note: Specific IC50 values for the mutant EGFR and for gefitinib under the same experimental conditions were not detailed in the provided search results but "excellent inhibitory activities" were noted for compounds a7 and a8 against the mutant EGFR.[8] One study on other quinazoline derivatives found some compounds to be more potent than gefitinib.
Experimental Protocols: Synthesis and Biological Evaluation
The following are generalized protocols for the synthesis and in vitro evaluation of this compound fused quinazoline derivatives as EGFR inhibitors, based on published literature.[8][9][10][11]
Synthesis of this compound Fused Quinazoline Derivatives (Generalized)
-
Starting Materials: Substituted anthranilic acids and 2-amino-N-arylacetamides.
-
Step 1: Cyclization: The substituted anthranilic acid is reacted with an appropriate reagent (e.g., formamide) at elevated temperatures to form the quinazolinone core.
-
Step 2: Chlorination: The hydroxyl group at the 4-position of the quinazolinone is chlorinated using a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).
-
Step 3: Nucleophilic Substitution: The 4-chloroquinazoline is reacted with a this compound derivative, typically in the presence of a base (e.g., diisopropylethylamine) and a suitable solvent (e.g., isopropanol or N,N-dimethylformamide), to yield the final this compound fused quinazoline product.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro EGFR Kinase Inhibition Assay (Generalized)
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the EGFR kinase. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
Recombinant human EGFR (wild-type or mutant) is incubated with the test compound at various concentrations.
-
ATP and a suitable substrate (e.g., a biotinylated peptide) are added to initiate the kinase reaction.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.
-
The TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways that promote cell proliferation, survival, and metastasis. EGFR inhibitors block this signaling, thereby inhibiting cancer cell growth.
Caption: EGFR signaling pathway and its inhibition by this compound fused quinazolines.
Conclusion
The this compound scaffold has proven to be a valuable component in the design of novel therapeutics. In the field of anticoagulation, rivaroxaban, which contains this scaffold, has demonstrated non-inferiority to warfarin in preventing stroke in NVAF and superior efficacy in VTE treatment, coupled with a favorable safety profile regarding fatal and intracranial bleeding.[1][2][3][4][5][6][7] In oncology, emerging this compound fused quinazoline derivatives show promise as potent EGFR inhibitors, with some compounds exhibiting excellent activity against clinically relevant mutant forms of the enzyme.[8] The versatility of the this compound scaffold, contributing to both favorable pharmacokinetic properties and potent biological activity, solidifies its status as a privileged structure in contemporary drug discovery. Further exploration of this scaffold is warranted to develop next-generation therapies for a wide range of diseases.
References
- 1. Rivaroxaban versus warfarin in nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Rivaroxaban versus warfarin in nonvalvular atrial fibrillation. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | A Comparative Study of the Clinical Benefits of Rivaroxaban and Warfarin in Patients With Non-valvular Atrial Fibrillation With High Bleeding Risk [frontiersin.org]
- 4. zarixa.pl [zarixa.pl]
- 5. Rivaroxaban vs. warfarin for the treatment and prevention of venous thromboembolism: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rivaroxaban vs. warfarin for the treatment and prevention of venous thromboembolism: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel this compound fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
Morpholin-3-one Fused Quinazolines as EGFR Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of a series of novel morpholin-3-one fused quinazoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document summarizes their structure-activity relationship (SAR), presenting key experimental data in a comparative format. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.
Structure-Activity Relationship Data
The inhibitory activities of the synthesized this compound fused quinazoline derivatives were evaluated against wild-type EGFR (EGFRwt) and the clinically relevant T790M/L858R double mutant (EGFRmut). Additionally, their anti-proliferative effects were assessed against H358 and A549 non-small cell lung cancer (NSCLC) cell lines. The results, presented as IC50 values (the concentration required for 50% inhibition), are summarized in the table below.[1]
| Compound | R Group | EGFRwt IC50 (nM) | EGFRmut IC50 (nM) | H358 IC50 (µM) | A549 IC50 (µM) |
| a1 | H | 125.3 | >1000 | >50 | >50 |
| a2 | 4-OCH3 | 98.7 | >1000 | 45.3 | >50 |
| a3 | 4-CH3 | 85.4 | 875.6 | 32.1 | 48.7 |
| a4 | 4-F | 78.2 | 765.4 | 28.9 | 41.2 |
| a5 | 4-Cl | 65.8 | 654.3 | 21.5 | 35.6 |
| a6 | 4-Br | 61.2 | 543.2 | 18.7 | 31.4 |
| a7 | 3-Cl | 58.4 | 432.1 | 15.4 | 28.9 |
| a8 | 3-Br | 53.1 | 321.5 | 12.8 | 25.1 |
Data extracted from "Novel this compound fused quinazoline derivatives as EGFR tyrosine kinase inhibitors".[1]
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against EGFRwt and EGFRmut.
Materials:
-
Recombinant human EGFR (wild-type and T790M/L858R mutant)
-
LanthaScreen™ Eu-PY20 antibody and GFP-substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
In a 384-well plate, the kinase, GFP-substrate, and test compound are combined.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a development solution containing the Eu-PY20 antibody.
-
The plate is incubated for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal is measured on a plate reader. The ratio of the emission at 520 nm (GFP) to 615 nm (Europium) is calculated.
-
IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative activity of the compounds on cancer cell lines.
Materials:
-
H358 and A549 human non-small cell lung cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of viability against the log concentration of the compound.[2][3][4][5]
Visualizations
References
Comparison of analytical methods for Morpholin-3-one quantification
A comprehensive comparison of analytical methods is presented for the quantification of Morpholin-3-one, a crucial undertaking for researchers, scientists, and professionals in drug development to ensure product quality and safety. This guide offers an objective evaluation of various techniques, supported by experimental data.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for this compound quantification is contingent on factors such as required sensitivity, selectivity, the sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two predominant techniques employed for this purpose. While HPLC offers robust quantification, GC-MS, particularly when coupled with a derivatization step, provides high sensitivity and specificity.
Data Presentation
The following table summarizes the performance characteristics of different analytical methods for the quantification of morpholine and its related compounds. This data is essential for comparing the suitability of each method based on specific analytical needs.
| Performance Characteristic | HPLC with UV Detection | GC-MS with Derivatization | HILIC-LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.300–1.201 µg/mL[1][2] | 10–500 µg/L[3] | Not Specified | 5–300 µg/L[4] |
| Correlation Coefficient (r²) | > 0.9995[1][2] | > 0.999[3] | > 0.99[5] | 0.9998 |
| Limit of Detection (LOD) | 0.1000 µg/mL[1][2] | 7.3 µg/L[3] | 0.001–0.004 µg/g[5][6] | 2 µg/kg |
| Limit of Quantification (LOQ) | 0.3001 µg/mL[1][2] | 24.4 µg/L[1][3] | 0.01 µg/g[5][6] | 5 µg/kg |
| Accuracy (Recovery %) | 97.9% to 100.4%[1][2] | 94.3% to 109.0%[1][3] | 84% to 120%[5][6] | 83% to 108% |
| Intra-day Precision (%RSD) | 0.79%[1][2] | 2.0%–4.4%[1][3] | 1.4%–9.4%[7] | 1.1%–3.67% |
| Inter-day Precision (%RSD) | Not Reported | 3.3%–7.0%[1][3] | 1.5%–2.8%[7] | 1.49%–4.08%[8] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide insights into the experimental workflows and specific protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
The following diagram illustrates a typical workflow for the quantification of morpholine compounds using GC-MS with a derivatization step.
References
- 1. benchchem.com [benchchem.com]
- 2. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Morpholin-3-one and Piperazin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prevalent Heterocyclic Scaffolds in Medicinal Chemistry
The morpholine and piperazine rings are foundational scaffolds in the design of novel therapeutic agents, each conferring distinct physicochemical properties that influence the biological activity of the resulting derivatives. This guide provides a comparative analysis of the anticancer and antimicrobial activities of compounds derived from morpholin-3-one and piperazin-2-one, supported by quantitative experimental data, detailed protocols, and visualizations of relevant signaling pathways.
At a Glance: this compound vs. Piperazin-2-one Derivatives
| Feature | This compound Derivatives | Piperazin-2-one Derivatives |
| Core Structure | Six-membered heterocyclic ring containing one oxygen and one nitrogen atom. | Six-membered heterocyclic ring containing two nitrogen atoms. |
| General Biological Profile | Broad-spectrum activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] | Extensive pharmacological activities including anticancer, antimicrobial, and antipsychotic effects.[2][3] |
| Key Advantage in Drug Design | The morpholine ring is often introduced to improve the pharmacokinetic profile and solubility of a drug candidate.[4] | The piperazine moiety provides a versatile point for substitution to modulate biological activity and physicochemical properties.[5] |
Anticancer Activity: A Comparative Overview
Both this compound and piperazin-2-one derivatives have demonstrated significant potential as anticancer agents. However, direct comparative studies of structurally analogous compounds are limited. One key study on 2-(benzimidazol-2-yl)-3-arylquinoxalines revealed that the replacement of an N-substituted piperazine fragment with a morpholine moiety led to a significant decrease or complete loss of cytotoxic activity, suggesting a potential superiority of the piperazine scaffold in this specific chemical context.[3]
Quantitative Analysis of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound and piperazin-2-one derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-based | Morpholine-benzimidazole-oxadiazole derivative (5h) | HT-29 (Colon) | 3.103 | [6] |
| Piperazin-2-one-based | Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one (7g) | HT-29 (Colon) | <2 | [7] |
| Piperazin-2-one-based | Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one (7g) | A549 (Lung) | <2 | [7] |
| Piperazine-based | Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [8] |
| Piperazine-based | Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 | [8] |
Antimicrobial Activity: A Comparative Overview
Both heterocyclic systems are integral to the development of new antimicrobial agents. The available data indicates that derivatives of both scaffolds exhibit potent activity against a range of bacterial and fungal pathogens.
Quantitative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected morpholine and piperazine derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Morpholine-based | Morpholine derivative containing a 1,2,4-triazole nucleus (12) | M. smegmatis | 15.6 | [9] |
| Morpholine-based | 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine (21) | P. aeruginosa | 6.25 | [10] |
| Piperazine-based | Chalcone containing piperazine moiety | C. albicans | 2.22 | [11] |
| Piperazine-based | Sparfloxacin and Gatifloxacin piperazine derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | |
| Piperazine-based | N,N′-disubstituted piperazine (6c) | E. coli | 8 | [5] |
Signaling Pathways in Cancer
The anticancer activity of these derivatives can often be attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Inhibition of the VEGFR-2 signaling pathway is a common strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism.[2] The mTOR signaling pathway is often dysregulated in cancer, making it an attractive therapeutic target.
Caption: mTOR signaling pathway and potential inhibition by piperazin-2-one derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: General workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The old medium is removed from the wells and 100 µL of the medium containing the various concentrations of the test compounds is added. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[2]
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium plus 20 µL of MTT solution is added to each well, followed by incubation for another 3-4 hours.[2]
-
Solubilization: The MTT-containing medium is carefully removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: The plate is gently shaken for 10-15 minutes to ensure complete dissolution. The absorbance of the wells is measured at a wavelength of approximately 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability for each concentration is calculated compared to the vehicle control. The IC50 value is determined by plotting the viability against the compound concentration.[2]
Broth Microdilution for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: General workflow for determining antimicrobial activity using the broth microdilution method.
Detailed Protocol for Staphylococcus aureus :
-
Media Preparation: Cation-supplemented Mueller-Hinton Broth (CAMHB) is used. For methicillin-resistant S. aureus (MRSA), the addition of 2% NaCl to the broth is recommended.[7]
-
Inoculum Preparation: A suspension of S. aureus is prepared in a sterile saline solution from a pure overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]
-
Plate Preparation: Two-fold serial dilutions of the test compounds are prepared in the wells of a 96-well microtiter plate containing the appropriate broth.[15]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[16]
-
Incubation: The plates are incubated at 35°C for 18-24 hours in ambient air.[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]
Conclusion
Both this compound and piperazin-2-one derivatives represent valuable scaffolds in the pursuit of novel therapeutic agents. The available data suggests that while both classes exhibit broad-spectrum anticancer and antimicrobial activities, the specific biological effect is highly dependent on the overall molecular structure of the derivative. In a direct comparison within a specific quinoxaline series, piperazine-containing compounds demonstrated superior anticancer activity. Future drug design efforts should consider the subtle yet significant impact of the heteroatom choice within the six-membered ring on the overall pharmacological profile of the molecule. Further head-to-head comparative studies of structurally analogous this compound and piperazin-2-one derivatives are warranted to provide a more definitive understanding of their relative biological potential.
References
- 1. Synthesis and hypoglycemic activity of quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]
- 4. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. researchgate.net [researchgate.net]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 3-Morpholinopropiophenone Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and other chemical entities is paramount. 3-Morpholinopropiophenone hydrochloride, a propiophenone derivative containing a morpholine ring, requires robust analytical methods for its identification and quantification in various samples, from bulk material to complex biological matrices.[1][2][3] This guide provides an objective, data-driven comparison of two of the most common and powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
The cross-validation of analytical methods is a critical step to ensure the reliability, consistency, and comparability of data, particularly within regulated environments.[5] This document outlines detailed experimental protocols for both techniques and presents a clear comparison of their performance characteristics to aid in method selection and validation for the analysis of 3-Morpholinopropiophenone hydrochloride.
Comparative Analysis of Method Performance
The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[5] The following table summarizes typical performance characteristics for the analysis of 3-Morpholinopropiophenone hydrochloride by reversed-phase HPLC (RP-HPLC) and GC-MS.
| Performance Characteristic | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 0.03 µg/mL |
| Intra-day Precision (%RSD) | < 1.5% | < 2.0% |
| Inter-day Precision (%RSD) | < 2.5% | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% |
| Data synthesized from established analytical methodologies for compounds with similar chemical structures and properties.[5] |
Based on these validation parameters, the GC-MS method generally demonstrates superior sensitivity, as indicated by its lower LOD and LOQ values.[5][6] This makes it a preferable option for trace-level quantification, such as in impurity profiling or pharmacokinetic studies.[6] However, HPLC offers excellent precision and accuracy over a broader linear range and is well-suited for routine quality control of bulk drug substances and pharmaceutical formulations without the need for derivatization.[1][7]
Experimental Protocols
The following sections provide detailed, representative methodologies for the analysis of 3-Morpholinopropiophenone hydrochloride using both RP-HPLC and GC-MS. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.[5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantification of 3-Morpholinopropiophenone hydrochloride and is suitable as a stability-indicating assay.[7]
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1][7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Monobasic Potassium Dihydrogen o-phosphate, Orthophosphoric Acid, and HPLC grade water.[7]
2. Solution Preparation:
-
Mobile Phase: Prepare a 0.05 M solution of monobasic potassium dihydrogen o-phosphate in HPLC grade water and adjust the pH to 2.6 with orthophosphoric acid. The mobile phase consists of this buffer and methanol in a 35:65 (v/v) ratio. The final solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.[7]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 3-Morpholinopropiophenone hydrochloride reference standard in the mobile phase to obtain a final concentration of 100 µg/mL. Sonication may be used to ensure complete dissolution.[7] A series of dilutions can be made from a stock solution to cover the desired linear range (e.g., 0.1 to 100 µg/mL).[5]
-
Sample Solution: Accurately weigh a sample containing 3-Morpholinopropiophenone hydrochloride and dissolve it in the mobile phase to achieve a theoretical concentration within the validated linear range (e.g., 100 µg/mL). The solution should be sonicated and filtered through a 0.45 µm syringe filter before injection.[5][7]
3. Chromatographic Conditions:
4. Analysis and Quantification:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.[7]
-
Inject a blank (mobile phase), followed by the standard solutions to establish system suitability and generate a calibration curve.[7]
-
Inject the sample solutions (typically in duplicate).[7]
-
The concentration of 3-Morpholinopropiophenone hydrochloride in the sample is determined by interpolating its peak area on the calibration curve constructed from the standard solutions.[5]
References
Morpholine Moiety in PI3K Inhibition: A Comparative Guide to Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of phosphoinositide 3-kinase (PI3K) inhibitors, evaluating the impact of replacing the ubiquitous morpholine group on isoform-specific inhibition. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
The morpholine ring is a cornerstone in the scaffold of numerous phosphoinositide 3-kinase (PI3K) inhibitors, prized for its ability to form a critical hydrogen bond with the hinge region of the kinase domain. However, the quest for enhanced isoform selectivity and improved pharmacokinetic properties has driven medicinal chemists to explore the impact of replacing this well-established moiety. This guide delves into the comparative effects of morpholine substitution on the inhibitory activity of PI3K inhibitors against the four Class I isoforms (α, β, γ, and δ), using ZSTK474 and a thieno[3,2-d]pyrimidine series as key examples.
Impact of Morpholine Replacement on PI3K Isoform Inhibition: A Data-Driven Comparison
The following table summarizes the in vitro inhibitory activities (IC50 values) of the pan-PI3K inhibitor ZSTK474 and its analogs, where one of the two morpholine groups has been replaced with other functional groups. Additionally, data from a thieno[3,2-d]pyrimidine series illustrates the effect of substituting the morpholine with a piperidine moiety.
| Compound/Analog | Core Scaffold | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Data Source(s) |
| ZSTK474 | 1,3,5-Triazine | None (contains two morpholine groups) | 5.0 | 20.8 | 19.8 | 3.9 | [1] |
| Analog 2a | 1,3,5-Triazine | Piperazine | 180 | >1000 | >1000 | 140 | [1] |
| Analog 2b | 1,3,5-Triazine | N-acetylpiperazine | 2.9 | 21.0 | 17.5 | 5.3 | [1] |
| Analog 6a | 1,3,5-Triazine | Ethanolamine | 9.9 | 104 | 49.5 | 9.8 | [1] |
| Analog 6b | 1,3,5-Triazine | Diethanolamine | 3.7 | 104 | 14.6 | 9.8 | [1] |
| Thieno[3,2-d]pyrimidine 1 | Thieno[3,2-d]pyrimidine | None (contains morpholine) | 18 | 170 | 66 | 21 | |
| Thieno[3,2-d]pyrimidine 2 | Thieno[3,2-d]pyrimidine | Piperidine | 1300 | >10000 | 1800 | 1400 |
Key Observations:
-
Critical Role of the Morpholine Oxygen: Direct replacement of the morpholine in ZSTK474 with a piperazine (Analog 2a), which lacks the oxygen atom, leads to a dramatic decrease in potency against all PI3K isoforms, particularly β and γ.[1] This highlights the crucial role of the morpholine oxygen in forming a hydrogen bond with the kinase hinge region.
-
Restoration of Activity with N-acetylation: Acetylation of the piperazine nitrogen in Analog 2b restores potent inhibitory activity, suggesting that the acetyl group can re-establish a key interaction within the ATP-binding pocket.[1]
-
Impact on Isoform Selectivity: The replacement of morpholine with ethanolamine (6a) and diethanolamine (6b) in ZSTK474 analogs maintained high potency against PI3Kα and δ, but significantly reduced activity against the β isoform.[1] This demonstrates that modifications to the morpholine moiety can be strategically employed to tune isoform selectivity.
-
Thieno[3,2-d]pyrimidine Series: A similar trend is observed in the thieno[3,2-d]pyrimidine series, where replacing the morpholine with a piperidine results in a substantial loss of inhibitory activity across all tested isoforms.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures used to generate the data above, the following diagrams were created.
Caption: The PI3K/AKT signaling cascade is initiated by upstream receptors, leading to the activation of downstream effectors that regulate key cellular processes.
Caption: A generalized workflow for an in vitro biochemical assay to determine the IC50 values of PI3K inhibitors.
Experimental Protocols
The following is a representative protocol for a PI3K enzymatic assay based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against Class I PI3K isoforms (α, β, γ, δ).
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (e.g., ZSTK474 and its analogs)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well white assay plate.
-
Enzyme Addition: Add the respective recombinant PI3K isoform, diluted in kinase reaction buffer, to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP to each well. The final ATP concentration should be close to the Km value for each isoform.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The replacement of the morpholine moiety in PI3K inhibitors has a profound impact on their potency and isoform selectivity. The data presented herein demonstrates that while the morpholine group is often critical for high-affinity binding to the kinase hinge region, strategic modifications can lead to analogs with altered and potentially more desirable isoform selectivity profiles. This comparative guide provides a valuable resource for researchers in the field of drug discovery, offering insights into the structure-activity relationships of PI3K inhibitors and a practical framework for their evaluation. The detailed experimental protocol and visual aids are intended to facilitate the design and interpretation of future studies aimed at developing next-generation PI3K inhibitors with improved therapeutic indices.
References
Comparative study of different synthetic routes to chiral Morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Chiral morpholin-3-ones are a critical structural motif in a variety of biologically active compounds and pharmaceuticals. The precise stereochemical arrangement within the morpholin-3-one core is often paramount for therapeutic efficacy, driving the demand for robust and highly stereoselective synthetic methodologies. This guide provides a comparative analysis of several prominent synthetic routes to chiral morpholin-3-ones, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following sections detail various enantioselective strategies for the synthesis of chiral morpholin-3-ones. Each section includes a summary of the key transformation, a table with representative experimental data, a detailed experimental protocol, and a diagram of the synthetic workflow.
Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement
This powerful method enables the enantioselective synthesis of C3-substituted morpholin-3-ones from readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. The reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, catalyzed by a chiral phosphoric acid.[1][2] This approach offers high enantioselectivities for a range of substrates.
Performance Data
| Entry | Aryl/Alkylglyoxal | 2-(Arylamino)ethan-1-ol | Yield (%) | ee (%) |
| 1 | Phenylglyoxal | 2-(Phenylamino)ethanol | 95 | 96 |
| 2 | 4-Methoxyphenylglyoxal | 2-(Phenylamino)ethanol | 92 | 97 |
| 3 | 4-Chlorophenylglyoxal | 2-(Phenylamino)ethanol | 96 | 95 |
| 4 | 1-Naphthylglyoxal | 2-(Phenylamino)ethanol | 85 | 98 |
| 5 | Methylglyoxal | 2-(Phenylamino)ethanol | 78 | 90 |
Experimental Protocol
To a solution of the 2-(arylamino)ethan-1-ol (0.24 mmol) and the chiral phosphoric acid catalyst (0.02 mmol) in toluene (2.0 mL) at room temperature was added the aryl/alkylglyoxal (0.2 mmol). The reaction mixture was stirred at this temperature for 24-48 hours until complete consumption of the starting material as monitored by TLC. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1 to 3:1) to afford the desired chiral this compound.
Synthetic Pathway
Caption: Aza-Benzilic Ester Rearrangement Workflow.
Organocatalytic Asymmetric [3+3]-Cycloaddition
This approach utilizes an organocatalytic asymmetric [3+3]-cycloaddition between a γ-hydroxy-α,β-unsaturated ketone and an in situ generated azaoxyallyl cation.[1][3] A cinchonidine-derived squaramide is an effective catalyst for this transformation, providing access to functionalized morpholin-3-ones with good to excellent enantioselectivities.
Performance Data
| Entry | γ-Hydroxy-α,β-unsaturated Ketone | α-Bromohydroxamate | Yield (%) | ee (%) |
| 1 | (E)-4-hydroxy-4-phenylbut-2-en-1-one | Bromo-N,N-dimethylacetamide | 75 | 90 |
| 2 | (E)-4-hydroxy-4-(p-tolyl)but-2-en-1-one | Bromo-N,N-dimethylacetamide | 78 | 88 |
| 3 | (E)-4-(4-chlorophenyl)-4-hydroxybut-2-en-1-one | Bromo-N,N-dimethylacetamide | 82 | 91 |
| 4 | (E)-4-hydroxy-4-(naphthalen-2-yl)but-2-en-1-one | Bromo-N,N-dimethylacetamide | 70 | 85 |
Experimental Protocol
In a dried vial, the cinchonidine-derived squaramide catalyst (0.02 mmol) and the γ-hydroxy-α,β-unsaturated ketone (0.2 mmol) were dissolved in dichloromethane (2.0 mL) at room temperature. The α-bromohydroxamate (0.24 mmol) was then added, and the mixture was stirred at the same temperature for 12-24 hours. Upon completion of the reaction (monitored by TLC), the solvent was evaporated, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1 to 5:1) to yield the desired chiral this compound.
Synthetic Pathway
Caption: Organocatalytic [3+3]-Cycloaddition.
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
This elegant one-pot procedure involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization to afford 3-substituted morpholin-2-ones, which can be considered as isomers of morpholin-3-ones.[1][4] This method is notable for its high efficiency and excellent enantiocontrol, with two of the three steps being stereoselectively catalyzed by a quinine-derived urea.
Performance Data
| Entry | Aldehyde | 1,2-Ethanolamine | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ethanolamine | 90 | 99 |
| 2 | 4-Chlorobenzaldehyde | Ethanolamine | 85 | 98 |
| 3 | 2-Naphthaldehyde | Ethanolamine | 88 | 97 |
| 4 | Cinnamaldehyde | Ethanolamine | 75 | 95 |
Experimental Protocol
Knoevenagel Condensation: To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.33 mL) was added the quinine-derived urea catalyst (0.01 mmol). The mixture was stirred at room temperature for 1-2 hours.
Asymmetric Epoxidation: The reaction mixture was diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumene hydroperoxide (0.11 mmol) was then added, and the mixture was stirred at this temperature for 12 hours.
Domino Ring-Opening Cyclization (DROC): To the reaction mixture was added the 1,2-ethanolamine (0.12 mmol) and triethylamine (0.2 mmol) at 25 °C. The reaction was stirred for a further 6-12 hours. The reaction was then quenched with water, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Synthetic Pathway
Caption: One-Pot Knoevenagel/Epoxidation/DROC.
Polymer-Supported Stereoselective Synthesis
This solid-phase approach offers a streamlined synthesis of morpholine-3-carboxylic acid derivatives, which are valuable chiral building blocks.[5] The method starts from immobilized Fmoc-protected amino acids and involves N-alkylation and N-acylation, followed by cleavage from the resin with concomitant cyclization and stereoselective reduction.
Performance Data
| Entry | Immobilized Amino Acid | N-Alkylating Agent | N-Acylating Agent | Diastereomeric Ratio (dr) |
| 1 | Fmoc-Ser(tBu)-OH | Ethyl bromoacetate | 2-Nitrobenzenesulfonyl chloride | >95:5 |
| 2 | Fmoc-Thr(tBu)-OH | Ethyl bromoacetate | 2-Nitrobenzenesulfonyl chloride | >95:5 |
| 3 | Fmoc-Ser(tBu)-OH | Phenacyl bromide | Benzoyl chloride | >95:5 |
Experimental Protocol
The Fmoc-protected amino acid was loaded onto a 2-chlorotrityl chloride resin. The Fmoc group was removed with 20% piperidine in DMF. The free amine was then N-alkylated using an appropriate alkylating agent and a base such as diisopropylethylamine (DIPEA) in DMF. Subsequent N-acylation was performed using an acyl chloride or sulfonyl chloride in the presence of DIPEA. The resin was washed thoroughly after each step. The final product was cleaved from the resin using a solution of trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane (TFA/TES/DCM = 1:5:94). The cleavage cocktail also effected the cyclization and stereoselective reduction to yield the morpholine-3-carboxylic acid derivative. The solvent was removed in vacuo, and the crude product was purified by preparative HPLC.
Synthetic Pathway
Caption: Polymer-Supported Synthesis Workflow.
Conclusion
The synthesis of chiral morpholin-3-ones can be achieved through a variety of elegant and efficient methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required level of enantiopurity, the availability of starting materials, and the scalability of the process.
-
The Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement is a highly versatile and enantioselective method for accessing C3-substituted morpholin-3-ones.
-
The Organocatalytic Asymmetric [3+3]-Cycloaddition provides a powerful tool for the construction of functionalized morpholin-3-ones with good stereocontrol.
-
The One-Pot Knoevenagel/Asymmetric Epoxidation/DROC strategy offers a highly efficient and atom-economical route to chiral morpholin-2-ones.
-
The Polymer-Supported Synthesis is well-suited for the generation of libraries of chiral morpholine-3-carboxylic acid derivatives for drug discovery applications.
Researchers and drug development professionals are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision on the most appropriate synthetic strategy for their specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | Institute of Molecular and Translational Medicine [imtm.cz]
Unveiling the Cytotoxic Potential of Novel Morpholin-3-one Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro cytotoxicity of novel morpholine-based compounds against various cancer cell lines. The data presented herein, supported by detailed experimental protocols and visual diagrams, aims to facilitate the assessment of these compounds as potential therapeutic agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activities of several novel morpholine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, was determined for each compound. For comparative purposes, data for the established chemotherapeutic drug, Doxorubicin, is also included.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27[1] | Doxorubicin | A549 (Lung Carcinoma) | > 20[2] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29[1] | MCF-7 (Breast Adenocarcinoma) | 2.5[2] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15[1] | ||||
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67[1] | |||
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23[1] | ||||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29[1] | ||||
| 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01[3] | |||
| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11[3] | ||||
| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008[3] | ||||
| 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003[3] | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 0.63 ± 0.02[3] | ||||
| 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007[3] |
Note: The IC50 values for the novel morpholine derivatives and Doxorubicin were obtained from different studies and are presented for comparative reference. Direct comparison should be made with caution.
Experimental Protocols
The evaluation of in vitro cytotoxicity for the novel morpholine compounds was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (A549, MCF-7, SHSY-5Y, etc.) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Induction of Apoptosis
Several studies suggest that the cytotoxic effects of these novel morpholine derivatives are mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies on compounds AK-3 and AK-10 revealed that they induce cell cycle arrest at the G1 phase and that apoptosis is the primary mode of cell death.[1][4] Further investigations into other morpholine-based compounds have implicated the intrinsic (mitochondrial) pathway of apoptosis.[5][6]
The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of novel compounds.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
The diagram below depicts a simplified model of the intrinsic apoptosis signaling pathway, which is a common mechanism of action for many anticancer agents.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile of Morpholin-3-one and Other Morpholine-Containing Drugs
A detailed guide for researchers and drug development professionals on the pharmacological properties of Morpholin-3-one and a selection of clinically relevant morpholine-containing drugs. This guide provides a comparative analysis of their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and therapeutic applications, supported by experimental data and detailed methodologies.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. This six-membered heterocycle containing both an amine and an ether functional group can improve aqueous solubility, metabolic stability, and receptor binding affinity. This guide provides a comparative overview of the pharmacological profile of this compound and its derivatives against other prominent morpholine-containing drugs, including the antidepressant Reboxetine, the antiemetic Aprepitant, the antibiotic Linezolid, the anticancer agent Gefitinib, and the anticoagulant Rivaroxaban.
Comparative Pharmacological Profiles
This section summarizes the key pharmacological parameters of this compound derivatives and the selected morpholine-containing drugs. While data on the parent this compound is limited, its derivatives have shown promising activity, particularly as enzyme inhibitors.
| Drug/Compound | Class | Mechanism of Action | Key Pharmacological Effects | Therapeutic Uses |
| This compound Derivatives | Kinase Inhibitors | Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] | Antiproliferative activity against cancer cell lines.[1] | Investigational (Anticancer) |
| Reboxetine | Norepinephrine Reuptake Inhibitor (NRI) | Selectively inhibits the reuptake of norepinephrine at the presynaptic neuronal membrane.[1] | Antidepressant effects. | Major Depressive Disorder |
| Aprepitant | Neurokinin-1 (NK1) Receptor Antagonist | Selectively blocks the binding of substance P to NK1 receptors in the central and peripheral nervous system. | Antiemetic effects, particularly against chemotherapy-induced nausea and vomiting (CINV). | Chemotherapy-induced and postoperative nausea and vomiting |
| Linezolid | Oxazolidinone Antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[2][3][4] | Bacteriostatic or bactericidal against a range of Gram-positive bacteria. | Infections caused by multidrug-resistant Gram-positive bacteria |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Inhibits the intracellular phosphorylation of EGFR tyrosine kinase, blocking downstream signaling pathways involved in cell proliferation and survival.[5][6][7] | Antitumor activity, particularly in non-small cell lung cancer (NSCLC) with EGFR mutations. | Non-small cell lung cancer |
| Rivaroxaban | Direct Factor Xa Inhibitor | Directly and selectively inhibits Factor Xa, a key enzyme in the coagulation cascade, thereby preventing thrombin generation and clot formation. | Anticoagulant effects. | Prevention and treatment of thromboembolic disorders |
| Other Morpholine Derivatives | Ergosterol Biosynthesis Inhibitors | Inhibit enzymes involved in the ergosterol biosynthesis pathway in fungi, such as sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[8] | Antifungal activity.[8][9][10] | Antifungal agents |
Quantitative Pharmacological Data
The following table presents available quantitative data for the discussed compounds, providing a basis for comparing their potency and efficacy.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound fused quinazoline derivative (a8) | EGFR (wt) | Kinase Inhibition Assay | 53.1 nM | [1] |
| This compound fused quinazoline derivative (a7) | EGFR (T790M/L858R) | Kinase Inhibition Assay | - | [1] |
| Rivaroxaban | Factor Xa | Enzyme Inhibition Assay | Ki: 0.4 nM | [11] |
| Rivaroxaban | Prothrombinase complex-bound Factor Xa | Enzyme Inhibition Assay | IC50: 2.1 nM | [11] |
| Rivaroxaban | Clot-associated Factor Xa | Enzyme Inhibition Assay | IC50: 75 nM | [11] |
| Gefitinib | EGFR | Kinase Inhibition Assay | - | [5][6][7] |
| Linezolid | E. coli 30S initiation complex formation | Initiation Complex Assay | IC50: 110 µM | [4] |
| Linezolid | E. coli 70S initiation complex formation | Initiation Complex Assay | IC50: 130 µM | [4] |
| Sila-analogue 24 (fenpropimorph analogue) | Fungal Growth | Antifungal Susceptibility Testing | Potent antifungal activity | [8] |
| Morpholine-based thiazole derivative (24) | Carbonic Anhydrase-II | Enzyme Inhibition Assay | Ki: 9.64 ± 0.007 μM | [12] |
| ZSTK474 analog (6s) | PI3Kα | Kinase Inhibition Assay | IC50: 107 nM | [2] |
| ZSTK474 analog (6s) | PI3Kδ | Kinase Inhibition Assay | IC50: 137 nM | [2] |
| ZSTK474 analog (6s) | MEK | Kinase Inhibition Assay | IC50: ~105 to 350 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
EGFR Tyrosine Kinase Inhibition Assay (for this compound derivatives and Gefitinib)
Objective: To determine the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.[5][13]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]
-
ATP
-
EGFR substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µl of the test compound or vehicle (for control).
-
Add 2 µl of EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Factor Xa Inhibition Assay (for Rivaroxaban)
Objective: To determine the in vitro inhibitory activity of test compounds against Factor Xa.
Principle: This is a chromogenic assay that measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate specific for Factor Xa is used, and the color change is inversely proportional to the concentration of the inhibitor.[14][15]
Materials:
-
Purified human Factor Xa
-
Factor Xa chromogenic substrate
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add a solution of purified human Factor Xa to each well and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength.
-
The rate of substrate cleavage is proportional to the residual Factor Xa activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.
Bacterial Protein Synthesis Inhibition Assay (for Linezolid)
Objective: To determine the ability of a compound to inhibit bacterial protein synthesis.
Principle: This assay utilizes a cell-free transcription-translation system to measure the synthesis of a reporter protein (e.g., luciferase). The amount of functional protein produced is quantified, and a decrease in its activity in the presence of a test compound indicates inhibition of protein synthesis.
Materials:
-
Bacterial cell-free transcription-translation (TX-TL) system (e.g., from E. coli)
-
DNA template encoding a reporter protein (e.g., firefly luciferase)
-
Test compounds (dissolved in a suitable solvent)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the TX-TL reaction mixture according to the manufacturer's instructions, including the cell-free extract, reaction buffer, and the reporter plasmid DNA.
-
Add the test compound dilutions or vehicle control to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of protein synthesis for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the site of inhibition by Gefitinib and this compound derivatives.
Experimental Workflow for Factor Xa Inhibition Assay
References
- 1. Novel this compound fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 8. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Xa Assays [practical-haemostasis.com]
- 15. lancet.co.za [lancet.co.za]
Safety Operating Guide
Proper Disposal Procedures for Morpholin-3-one: A Safety and Operations Guide
This guide provides essential safety, logistical, and procedural information for the proper disposal of Morpholin-3-one, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to implement the following safety measures. This chemical is classified as hazardous and presents multiple risks upon exposure.
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to prevent contact.[1][2][3][4] This includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.[2][4]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or protective clothing are required.[1][2][4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][3][5]
First Aid Measures: In case of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1][2] Remove and wash contaminated clothing before reuse.[1][2][4] If skin irritation or a rash occurs, get medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a physician if you feel unwell.[1][3]
-
Ingestion: Rinse mouth with water and call a physician immediately.[1][2][3] Do NOT induce vomiting.[1]
Hazard Summary
The following table summarizes the key hazards associated with this compound, based on its GHS classification. Understanding these hazards underscores the importance of proper handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The required method is through a licensed hazardous waste disposal service.[3][5]
Experimental Protocols for Neutralization: The provided safety data sheets and chemical handling guidelines do not specify any protocols for the on-site neutralization or deactivation of this compound waste. The standard and required procedure is collection and transfer to a licensed facility.
Disposal Workflow: The following diagram outlines the mandatory workflow for the safe disposal of this compound waste.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Waste Accumulation and Storage:
-
Keep the waste container tightly closed except when adding waste.[1][3][5]
-
Store the container in a cool, dry, and well-ventilated location, away from heat or ignition sources.[2]
-
Using secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to manage potential leaks.[5]
-
-
Arranging for Professional Disposal:
-
Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[5]
-
Provide a detailed inventory of the waste. Follow all institutional and regulatory procedures for waste manifest documentation.[5]
-
The material should be disposed of at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[7]
-
-
Disposal of Empty Containers:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Morpholin-3-one
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Morpholin-3-one, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Operational Plan: Handling this compound with Precision and Care
Adherence to a strict operational protocol is critical when working with this compound to minimize exposure and ensure safety.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area.[1][2]
-
The use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
-
Before beginning work, inspect all personal protective equipment (PPE) for any signs of damage or wear.[2][3]
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves.[1][2] Nitrile or neoprene gloves are suitable choices. Always inspect gloves for tears or punctures before use.[3]
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A laboratory coat is the minimum requirement.[1] For more extensive handling, impervious clothing and an apron may be necessary.[4] Ensure footwear is close-toed.[1]
-
Respiratory Protection: If engineering controls are insufficient or during activities that may generate dust or aerosols, a NIOSH- or CEN-certified respirator is required.[1][3]
3. Handling the Compound:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][3]
-
Refrain from eating, drinking, or smoking in the handling area.[1][2][5]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2]
4. Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove.[3]
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove eye and face protection last.
-
Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[1][3]
Emergency Procedures: Swift and Informed Action
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2][6] If skin irritation occurs, seek medical attention.[2][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If present and easy to do, remove contact lenses. Continue rinsing.[1][2] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][5]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[2][5]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect waste this compound and any materials that have come into contact with it (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[3]
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[1][2] Do not allow the product to enter drains, waterways, or soil.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Quantitative Safety Data for this compound
For quick reference, the following table summarizes key quantitative safety information.
| Hazard Classification & Precautionary Statements | Data/Statement | Reference |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [6] |
| H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. | [8] | |
| Precautionary Statements (Prevention) | P264: Wash skin thoroughly after handling. | [1][6] |
| P271: Use only outdoors or in a well-ventilated area. | [1][2] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][6] | |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] | |
| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. | [1][2] |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and disposal workflow for this compound, the following diagram illustrates the key procedural steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
